molecular formula C14H11FO3 B1440587 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS No. 1182754-74-0

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B1440587
CAS No.: 1182754-74-0
M. Wt: 246.23 g/mol
InChI Key: OORQZOBGEWAKDV-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is a fluorinated and methoxylated biphenyl compound with the molecular formula C14H11FO3 and a molecular weight of 246.23 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Structurally related biphenyl carboxylic acids are frequently utilized in the development of active pharmaceutical ingredients. For instance, similar compounds, such as those based on a benzoic acid core, have been used to prepare retinoid-X-receptor (RXR) antagonists, which are being investigated for their potential as oral anti-obesity and anti-diabetic treatments, as well as for the treatment of certain human cancers . The specific substitution pattern on the biphenyl scaffold makes this compound a versatile precursor for further chemical modifications. Researchers can employ it in metal-catalyzed cross-coupling reactions, amide bond formation, and other transformations to create more complex target molecules for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORQZOBGEWAKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681295
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182754-74-0
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.

This compound is a biphenyl derivative characterized by the presence of a carboxylic acid group, a methoxy group, and a fluorine atom, strategically positioned on the biphenyl scaffold. These functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Compound Identification and Key Properties

IdentifierValueSource
CAS Number 1182754-74-0[1]
Molecular Formula C₁₄H₁₁FO₃[1]
Molecular Weight 246.24 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)FPubChem
InChI Key InChIKey=SDAAXLJTJIKITQ-UHFFFAOYSA-NPubChem
Appearance Predicted: White to off-white solidN/A
Melting Point Not availableN/A
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol.N/A

Synthesis and Mechanistic Insights

The synthesis of substituted biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4] This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering a robust and high-yielding route to the target molecule.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned via the Suzuki-Miyaura coupling of 3-bromo-2-fluorobenzoic acid and (4-methoxyphenyl)boronic acid. The choice of starting materials is critical; the bromine and fluorine on one ring and the boronic acid on the other provide the necessary reactive sites for the palladium-catalyzed coupling.

Synthesis_Workflow A 3-Bromo-2-fluorobenzoic acid Reaction Suzuki-Miyaura Coupling A->Reaction B (4-Methoxyphenyl)boronic acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Catalyst->Reaction Product 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Final Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies.[2][3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-fluorobenzoic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq), to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (multiplets) in the range of 7.0-8.2 ppm. A singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. A broad singlet for the carboxylic acid proton (COOH) above 10 ppm (may not be observed in all solvents).
¹³C NMR Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon (OCH₃) around 55-60 ppm. A signal for the carboxylic acid carbon (COOH) around 165-175 ppm.
IR (Infrared) A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches from the ether and carboxylic acid in the 1200-1300 cm⁻¹ region. C-F stretch around 1100-1200 cm⁻¹.
Mass Spec. (MS) Expected [M-H]⁻ ion at m/z 245.06 in negative ion mode ESI-MS.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound suggest its potential as a valuable scaffold in drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[5][6]

Rationale for Pharmacological Interest
  • Biphenyl Core: The biphenyl scaffold is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

  • Carboxylic Acid Group: This functional group can act as a key pharmacophore, forming hydrogen bonds with biological targets. It is a common feature in many NSAIDs and other therapeutic agents.[7]

  • Fluorine Substitution: The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.[6] It can also modulate the acidity of the carboxylic acid and influence the overall electronic properties of the molecule.

  • Methoxy Group: The methoxy group can also influence the electronic and steric properties of the molecule, potentially affecting its interaction with target proteins.

Potential as an Anti-Inflammatory Agent

Given the prevalence of the fluorinated biphenyl carboxylic acid moiety in anti-inflammatory agents, it is plausible that this compound could exhibit inhibitory activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Compound 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid (Potential Inhibitor) Compound->COX_Enzymes Inhibition

Sources

A Technical Guide to the Physicochemical Properties of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the core physicochemical properties of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes predicted data from validated computational models with established, field-proven experimental protocols for its characterization. This approach provides a robust framework for researchers initiating studies with this compound.

Introduction: The Scientific Rationale

This compound incorporates several key functional groups that are of significant interest in drug discovery. The biphenyl scaffold provides a rigid core, often utilized to orient other functional groups for optimal interaction with biological targets. The carboxylic acid moiety introduces a key acidic center, crucial for forming salt bridges and hydrogen bonds, and significantly influences the compound's solubility and pharmacokinetic profile.

The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. The methoxy group can also influence solubility and metabolic pathways. Understanding the interplay of these groups through a detailed physicochemical characterization is paramount for any research and development program involving this molecule.

Chemical Identity and Structure

  • Chemical Name: this compound

  • CAS Number: 1182754-74-0

  • Molecular Formula: C₁₄H₁₁FO₃

  • Molecular Weight: 246.24 g/mol

Physicochemical Properties: A Predictive Overview

Given the absence of extensive experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and provide a valuable baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
pKa ~4.0 - 4.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP ~3.0 - 3.5Indicates lipophilicity and the tendency to partition into membranes, a key factor in the "rule of five" for oral bioavailability.
Aqueous Solubility LowThe predicted low solubility suggests that formulation strategies may be necessary for in vivo studies.
Melting Point Not availableImportant for understanding the solid-state properties and for analytical method development.
Boiling Point Not availableRelevant for purification and stability assessments at elevated temperatures.

Experimental Protocols for Physicochemical Characterization

To empower researchers to validate the predicted properties and gain a deeper understanding of this compound, the following are detailed, standard operating procedures for key physicochemical measurements.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Causality of Experimental Choices: Potentiometric titration is a highly accurate and reliable method for pKa determination.[1][2][3] It directly measures the change in pH of a solution of the compound upon the addition of a titrant (a strong base in this case), allowing for the precise identification of the half-equivalence point, which corresponds to the pKa.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound. Dissolve the compound in a minimal amount of a co-solvent like methanol or DMSO due to its predicted low aqueous solubility, and then dilute with a known volume of deionized water. The final concentration should be in the range of 1-10 mM.

  • Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

  • Instrumentation Setup: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[1]

  • Titration: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add the standardized NaOH solution in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Causality of Experimental Choices: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning between two immiscible phases.[4][5][6] This method provides a thermodynamic measure of the partition coefficient.

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the water-saturated n-octanol.

  • Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of the n-octanol-saturated water.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.

Causality of Experimental Choices: The equilibrium solubility method, often referred to as the shake-flask method for solubility, provides the true thermodynamic solubility of a compound, as it allows sufficient time for the solid and solution phases to reach equilibrium.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result Reporting: The solubility is reported in units such as mg/mL or µM.

Ionization State as a Function of pH

The carboxylic acid moiety of this compound will exist in a pH-dependent equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This equilibrium is fundamental to its biological activity and physicochemical properties.

Caption: Ionization equilibrium of the carboxylic acid group.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While computational predictions offer valuable initial insights, the provided experimental protocols are essential for obtaining accurate, reliable data. A thorough characterization of its pKa, logP, and solubility will be instrumental in guiding its application in drug discovery programs, from hit-to-lead optimization to formulation development. Further studies should focus on obtaining experimental spectral data (NMR, IR, MS) to confirm its structure and purity, as well as investigating its solid-state properties through techniques like X-ray crystallography.

References

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of Toronto. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a substituted biphenyl carboxylic acid of interest to researchers, scientists, and drug development professionals. By integrating data from multiple spectroscopic techniques, this guide offers a robust, self-validating methodology for confirming the molecular structure of this and similar complex organic molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Introduction: The Significance of Structural Integrity

The precise structural determination of a molecule is paramount in the field of drug discovery and development. Even minor variations in the arrangement of atoms can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This compound, with its biphenyl scaffold, fluorine and methoxy substitutions, and a carboxylic acid moiety, presents a unique set of analytical challenges and opportunities. This guide will systematically deconstruct the molecule's structure through a multi-pronged spectroscopic approach.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of this compound relies on the convergence of data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Structure_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR FTIR Spectroscopy 1H_NMR 1H NMR (Proton Environment) 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR 13C NMR & DEPT (Carbon Skeleton) 13C_NMR->2D_NMR Final_Structure Final Structure Confirmation 2D_NMR->Final_Structure Connectivity Map HRMS High-Resolution MS (Molecular Formula) HRMS->Final_Structure Elemental Composition Fragmentation MS/MS Fragmentation (Substructural Information) Fragmentation->Final_Structure Fragment Corroboration FTIR FTIR (Functional Groups) FTIR->Final_Structure Functional Group ID HMBC_Correlations cluster_ring1 Ring A cluster_ring2 Ring B C1 C1 C2 C2-H C1->C2 C1p C1' C1->C1p C3 C3-COOH C2->C3 C4 C4-H C3->C4 COOH COOH C3->COOH C5 C5 C4->C5 C6 C6-H C5->C6 C6->C1 C2p C2'-F C1p->C2p C3p C3'-H C2p->C3p C4p C4'-OCH3 C3p->C4p C5p C5'-H C4p->C5p OCH3 OCH3 C4p->OCH3 C6p C6'-H C5p->C6p C6p->C1p H_on_C2 H on C2 H_on_C2->C1 H_on_C2->C3 H_on_C2->C4 H_on_C6 H on C6 H_on_C6->C1 H_on_C6->C5 H_on_C3p H on C3' H_on_C3p->C1p H_on_C3p->C2p H_on_C3p->C4p H_on_C5p H on C5' H_on_C5p->C4p H_on_C5p->C6p H_on_OCH3 H on OCH3 H_on_OCH3->C4p

A Technical Guide to the Spectroscopic Characterization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS No: 1182754-74-0[1], Molecular Formula: C₁₄H₁₁FO₃). In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert-guided framework for its characterization. By dissecting the molecule into its core components—a biphenyl scaffold, a carboxylic acid, a methoxy group, and a fluorine atom—we can predict and interpret its spectral data with a high degree of confidence. This guide is structured to provide not only the anticipated data but also the underlying scientific principles and standard methodologies for acquiring such data, ensuring both theoretical understanding and practical applicability in a research and development setting.

Introduction: The Structural Significance of a Multifunctional Biphenyl

This compound is a compound of interest within medicinal chemistry and materials science due to its substituted biphenyl core. Biphenyl derivatives are known to exhibit a range of biological activities, including antihypertensive, antibacterial, and anticancer effects. The specific functionalization of this molecule—a carboxylic acid for potential hydrogen bonding and salt formation, a methoxy group influencing electron density and solubility, and a fluorine atom for modulating metabolic stability and binding interactions—makes it a prime candidate for drug discovery programs.

Accurate structural elucidation is the bedrock of any chemical research. This guide provides the foundational spectroscopic knowledge required to confirm the identity and purity of this compound, a critical step in advancing its scientific exploration.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range in DMSO.[2]
7.8 - 8.0Multiplet3HAr-HProtons on the carboxylic acid-bearing ring, ortho and para to the carboxyl group, will be deshielded.
7.2 - 7.4Multiplet3HAr-HProtons on the fluorine-bearing ring will exhibit complex splitting due to H-F coupling.
~3.9Singlet3H-OCH₃Methoxy group protons are typically found in this region as a sharp singlet.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of a carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range.[2]
155 - 160 (d, ¹JCF)C-FThe carbon directly bonded to fluorine will show a large coupling constant.
110 - 145Ar-CAromatic carbons will appear in this range, with those bearing substituents showing distinct shifts and couplings.
~56-OCH₃The carbon of the methoxy group typically resonates around 55-60 ppm.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityRationale
-110 to -120MultipletThe chemical shift is typical for a fluorine atom on an aromatic ring.[3] The multiplicity will arise from coupling to neighboring aromatic protons.
Table 4: Predicted Key IR Absorption Bands (Solid State, KBr)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[4]
~1700StrongC=O stretchThe strong carbonyl absorption for an aromatic carboxylic acid.[4]
1200-1300StrongC-O stretchCoupled with the O-H bend, this is another key feature of carboxylic acids.
1000-1100MediumC-F stretchAromatic C-F bonds typically absorb in this region.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zInterpretationRationale
246[M]⁺Molecular ion peak.
229[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic carboxylic acids.[5]
201[M-COOH]⁺Loss of the entire carboxyl group is another characteristic fragmentation.[5]

Methodologies and Experimental Protocols

The following sections outline the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the acidic proton.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use an external reference standard if necessary, although modern spectrometers can be internally referenced.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh 5-10 mg Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F 19F NMR C->F G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Referencing & Integration H->I J Structure Elucidation I->J

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is invaluable for identifying functional groups. The carboxylic acid moiety of the target molecule will produce highly characteristic and easily identifiable absorption bands.

Protocol for FTIR Data Acquisition:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron ionization (EI) is a standard technique for relatively small, thermally stable organic molecules.

Protocol for EI-MS Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

MS_Fragmentation_Pathway MolIon [M]⁺ m/z = 246 Frag1 [M-OH]⁺ m/z = 229 MolIon->Frag1 -OH Frag2 [M-COOH]⁺ m/z = 201 MolIon->Frag2 -COOH

Sources

An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid: Synthesis, Properties, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is a specialized organic molecule characterized by its biphenyl scaffold, a foundational structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthetic pathways—with a focus on the Suzuki-Miyaura coupling—and an analysis of its relevance within the broader landscape of drug discovery and development. Biphenyl derivatives are integral to the creation of a wide array of therapeutic agents, serving as key intermediates in the synthesis of drugs for conditions ranging from inflammatory diseases to cancer.[1] The strategic placement of fluoro and methoxy groups on the biphenyl core of this particular acid modifies its electronic and steric properties, influencing its potential biological activity and making it a compound of significant interest to researchers in the pharmaceutical sciences.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis.

PropertyValueSource
CAS Number 1182754-74-0
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Appearance White to off-white solidInferred from typical biphenyl carboxylic acids
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxideGeneral chemical knowledge

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the public domain, its emergence can be understood within the broader context of the intensive exploration of biphenyl carboxylic acid derivatives in medicinal chemistry. The development of this class of compounds has been driven by the search for novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The biphenyl scaffold provides a rigid and tunable platform for orienting functional groups in three-dimensional space, a critical feature for effective interaction with biological targets. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. It is therefore highly probable that this compound was first synthesized as part of a larger library of compounds during a lead optimization campaign in a drug discovery program.

Core Synthesis: The Suzuki-Miyaura Coupling

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and it is renowned for its mild reaction conditions and high functional group tolerance.

Conceptual Synthetic Approach

The synthesis of this compound via Suzuki-Miyaura coupling can be envisioned through two primary retrosynthetic pathways:

Retrosynthesis cluster_pathwayA Pathway A cluster_pathwayB Pathway B Target This compound A1 3-Carboxyphenylboronic acid A1->Target Suzuki Coupling A2 1-Bromo-2-fluoro-4-methoxybenzene A2->Target B1 3-Bromobenzoic acid B1->Target Suzuki Coupling B2 2-Fluoro-4-methoxyphenylboronic acid B2->Target

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol (Pathway A)

This protocol outlines a representative synthesis based on the coupling of 3-carboxyphenylboronic acid and 1-bromo-2-fluoro-4-methoxybenzene.

Materials:

  • 3-Carboxyphenylboronic acid

  • 1-Bromo-2-fluoro-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-carboxyphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluoro-4-methoxybenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Boronic Acid and Aryl Halide Catalyst_Base Add Pd Catalyst and Base Reactants->Catalyst_Base Solvent Add Dioxane/Water Catalyst_Base->Solvent Inert Purge with N₂/Ar Solvent->Inert Heat Heat to 80-90°C Inert->Heat Stir Stir for 12-18h Heat->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Acidify Acidify with HCl Concentrate->Acidify Filter Filter and Wash Acidify->Filter Dry_Final Dry under Vacuum Filter->Dry_Final Product This compound Dry_Final->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Significance in Drug Discovery

Biphenyl carboxylic acids are a privileged scaffold in drug design. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling strong interactions with biological targets. The biphenyl core provides a rigid framework that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.

The presence of a fluorine atom in this compound is particularly noteworthy. Fluorine substitution can:

  • Enhance Metabolic Stability: By blocking sites of oxidative metabolism.

  • Increase Binding Affinity: Through favorable interactions with the target protein.

  • Modulate pKa: Affecting the ionization state of the carboxylic acid.

  • Improve Membrane Permeability: By altering the lipophilicity of the molecule.

The methoxy group also plays a role in modifying the electronic and steric properties of the molecule, which can influence its biological activity.

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a variety of therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and inhibitors of specific enzymes.

Conclusion

This compound represents a valuable building block for medicinal chemists and drug development professionals. Its synthesis is readily achievable through well-established methodologies like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and methoxy substituents on the privileged biphenyl carboxylic acid scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

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An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, yet tunable, nature allows for precise spatial orientation of functional groups to engage with biological targets. The introduction of fluorine into these scaffolds offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This guide focuses on a specific, strategically designed molecule, 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid , and its derivatives, as a case study in leveraging these principles for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.

This document provides a comprehensive technical overview intended for researchers and drug development professionals. It details the synthetic rationale, step-by-step protocols, potential biological mechanisms of action, and analytical characterization of this promising chemical entity.

Core Synthesis: A Modular Approach via Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile route for forming carbon-carbon bonds between aryl halides and arylboronic acids, with excellent functional group tolerance.[3]

The logical retrosynthetic analysis for this compound identifies two key commercially available precursors: 3-Bromobenzoic acid [4][5][6][7] and (2-Fluoro-4-methoxyphenyl)boronic acid .[3][8][9][10][11]

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Purification & Isolation cluster_3 Final Product & Derivatives A 3-Bromobenzoic Acid (Aryl Halide) C Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) A->C B (2-Fluoro-4-methoxyphenyl)boronic Acid (Boronic Acid) B->C D Aqueous Workup (Acidification with HCl) C->D Crude Product E Purification (Recrystallization or Chromatography) D->E F This compound (Core Compound) E->F Purified Product G Amide Derivatives F->G Amidation H Ester Derivatives F->H Esterification

Caption: Workflow for the synthesis and derivatization of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, field-proven methodology adapted from standard Suzuki-Miyaura coupling procedures.[1]

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationPurity
3-Bromobenzoic acid585-76-2Sigma-Aldrich, TCI≥98%
(2-Fluoro-4-methoxyphenyl)boronic acid162101-31-7Sigma-Aldrich, Combi-Blocks≥98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals≥98%
Potassium Carbonate (K₂CO₃)584-08-7Fisher ScientificAnhydrous, ≥99%
1,4-Dioxane123-91-1Acros OrganicsAnhydrous
Hydrochloric Acid (HCl)7647-01-0J.T. Baker2M solution
Ethyl Acetate141-78-6EMD MilliporeHPLC Grade
Magnesium Sulfate (MgSO₄)7487-88-9VWR ChemicalsAnhydrous

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromobenzoic acid (1.0 eq), (2-Fluoro-4-methoxyphenyl)boronic acid (1.1 eq), and Potassium Carbonate (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a slight excess of the boronic acid ensures complete consumption of the aryl halide, while the palladium catalyst loading is optimized for efficiency and cost.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water. The aqueous component is crucial for dissolving the carbonate base and facilitating the transmetalation step of the catalytic cycle.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. This protonates the carboxylate, causing the desired product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Therapeutic Rationale: Targeting Inflammatory Pathways

Biphenyl carboxylic acids are structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][14] Many of these agents exert their effects by inhibiting cyclooxygenase (COX) enzymes. However, a key signaling pathway implicated in chronic inflammatory diseases is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[15][16] Dysregulation of NF-κB is a hallmark of conditions like rheumatoid arthritis and inflammatory bowel disease.[15][17][18]

The structure of this compound is designed to potentially interact with components of this pathway. The carboxylic acid can form critical hydrogen bonds, while the biphenyl core provides a rigid scaffold for positioning the fluoro and methoxy groups into specific binding pockets.

Hypothesized Mechanism of Action: Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor (e.g., TNFR) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκBα-p50/p65 (Inactive Cytoplasmic Complex) IKK->IkB_NFkB Phosphorylates IκBα p_IkB p-IκBα IKK->p_IkB NFkB_active p50/p65 (Active NF-κB) IkB_NFkB->NFkB_active Releases proteasome Proteasome p_IkB->proteasome Ubiquitination & Degradation nucleus Nucleus NFkB_active->nucleus Translocation NFkB_nuc p50/p65 gene Pro-inflammatory Gene Transcription (COX-2, Cytokines) drug 2'-Fluoro-4'-methoxy- biphenyl-3-carboxylic acid (Hypothesized Inhibitor) drug->IKK Potential Inhibition Point NFkB_nuc->gene Binds to DNA

Caption: The canonical NF-κB signaling cascade and a potential point of inhibition.

Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential and optimize the activity of the core compound, the synthesis of derivatives is a critical next step. The carboxylic acid moiety serves as a convenient handle for creating ester and amide libraries.

Protocol: Amide Derivative Synthesis
  • Activation: In a dry flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF). Stir at room temperature for 2 hours. The reaction mixture will become a clear solution as the acid chloride forms.

  • Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and Triethylamine (2.0 eq) in DCM. Cool this solution in an ice bath.

  • Reaction: Slowly add the acid chloride solution from step 1 to the amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Ester Derivative Synthesis
  • Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.

  • Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Purification: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

TechniqueExpected Results for this compound
¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to aromatic protons with characteristic splitting patterns for the substituted rings. A broad singlet for the carboxylic acid proton (>12 ppm). A singlet for the methoxy group protons (~3.8 ppm).
¹³C NMR (101 MHz, DMSO-d₆)Resonances for 14 distinct carbons, including the carbonyl carbon of the carboxylic acid (~167 ppm), the carbon attached to the methoxy group, and carbons attached to fluorine (showing C-F coupling).
Mass Spectrometry (ESI-) Calculated for C₁₄H₁₁FO₃: 246.07. Expected [M-H]⁻ peak at m/z 245.06.
Infrared (IR) Spectroscopy Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). Strong C=O stretch (~1700 cm⁻¹). C-O and C-F stretches in the fingerprint region.
HPLC Purity >98% purity on a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA).

Conclusion

This compound represents a strategically designed molecule with significant potential in drug discovery. Its synthesis via the reliable Suzuki-Miyaura coupling allows for modular and efficient production. Based on its structural class, this compound is a promising candidate for development as an anti-inflammatory agent, potentially through the modulation of the NF-κB signaling pathway. The protocols and rationale presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further investigate this molecule and its derivatives in the pursuit of novel therapeutics.

References

  • Roberti, A., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology.
  • Roman-Blas, J. A., & Jimenez, S. A. (2006). NF-κB as a potential therapeutic target in osteoarthritis and rheumatoid arthritis. Osteoarthritis and Cartilage, 14(9), 839-848.
  • Atreya, I., Atreya, R., & Neurath, M. F. (2008). NF-κB in inflammatory bowel disease. Journal of Internal Medicine, 263(6), 591-596.
  • PrepChem. Preparation of 3-bromobenzoic acid. [Link]

  • Otto Chemie Pvt Ltd. 3-Bromobenzoic acid, 98% 585-76-2. [Link]

  • LookChem. 3-Bromobenzoic acid. [Link]

  • Datar, P. A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Supplier of 2-Fluoro-4-methoxyphenylboronic acid CAS 162101-31-7 for Pharmaceutical & Organic Synthesis. [Link]

  • Boron Molecular. Buy 2-fluoro-4-methoxyphenyl boronic acid. [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67. [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [Link]

  • Patrignani, P., & Patrono, C. (2015). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

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An In-depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a key building block for researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, commercial sourcing, synthesis, applications, and quality control, offering field-proven insights to empower your research endeavors.

Chemical Identity and Commercial Availability

1.1. Nomenclature and Structure

This compound is a substituted biphenyl derivative with the following chemical structure:

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₁FO₃[1]

  • Molecular Weight: 246.23 g/mol

  • CAS Number: 1182754-74-0[1][2][3][4]

It is important to note that while the CAS number 1182754-74-0 is predominantly associated with this specific isomer, another CAS number, 1214349-39-9, is sometimes used for a compound with a very similar name, "2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-carboxylic acid".[5] Researchers should verify the CAS number with the supplier to ensure they are acquiring the correct isomer for their application.

1.2. Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical documentation.

SupplierPurityAvailable QuantitiesAdditional Information
Angene Inquire for detailsmg to kg scalesOffers custom synthesis and a broad catalog of building blocks.[1][6]
BOC Sciences Inquire for detailsCustom synthesis availableA global supplier of a wide range of research chemicals and biochemicals.[][]
ChemicalBook Inquire for detailsLists multiple suppliersA comprehensive chemical database that provides supplier information.[2]
Various Suppliers on ChemBuyersGuide.com Varies by supplierVaries by supplierA platform to connect with multiple chemical suppliers.

Note: Purity levels and available quantities are subject to change. It is always recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for batch-specific data.

Synthesis and Manufacturing

The synthesis of this compound and other substituted biphenyl carboxylic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[9][10] This robust and versatile method allows for the efficient formation of the C-C bond between the two phenyl rings.

2.1. General Suzuki-Miyaura Coupling Protocol

The general synthetic strategy involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, the likely precursors would be (2-fluoro-4-methoxyphenyl)boronic acid and a methyl or ethyl ester of 3-bromobenzoic acid, followed by hydrolysis of the ester.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis (General)

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., 3-bromobenzoic acid derivative) (1.0 equiv)

  • Aryl boronic acid (e.g., (2-fluoro-4-methoxyphenyl)boronic acid) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • If an ester precursor was used, perform hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to obtain the final carboxylic acid.

Suzuki_Coupling cluster_reactants Reactants & Reagents Aryl_Halide Aryl Halide (e.g., 3-Bromobenzoic acid ester) Reaction Suzuki-Miyaura Cross-Coupling Aryl_Halide->Reaction Boronic_Acid Aryl Boronic Acid (e.g., (2-Fluoro-4-methoxyphenyl)boronic acid) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Intermediate Biphenyl Ester Intermediate Reaction->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid Hydrolysis->Product Applications cluster_properties Key Structural Features Compound 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid Biphenyl Biphenyl Scaffold Compound->Biphenyl provides Fluorine Fluorine Atom Compound->Fluorine features Carboxylic_Acid Carboxylic Acid Compound->Carboxylic_Acid contains Methoxy Methoxy Group Compound->Methoxy includes Applications Potential Therapeutic Applications Biphenyl->Applications basis for Fluorine->Applications enhances metabolic stability Carboxylic_Acid->Applications enables further modification Methoxy->Applications modulates properties

Caption: Key structural features and their relevance to potential applications.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of analytical techniques should be employed for comprehensive quality control.

4.1. Recommended Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of all protons in the molecule. The spectrum would be expected to show characteristic aromatic proton signals, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: To verify the carbon skeleton of the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase HPLC method is typically suitable for this type of molecule. [11]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier, which should provide data from these analytical tests.

Exemplary HPLC Method for Purity Determination (General)

Disclaimer: This is a general method and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Safety, Handling, and Storage

5.1. Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards and handling procedures. General safety practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

5.2. Storage

The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

References

  • 2′-Fluoro-4′-methoxybiphenyl-3-carboxylic acid. PubChem. [Link]

  • This compound | 1182754-74-0. Angene. [Link]

  • This compound | 1182754. Angene. [Link]

  • 1182754-74-0 2-Fluoro-4-Methoxybiphenyl-3-carboxylic acid. Chem-Space. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]

  • Angene Chemicals. RHENIUM BIO SCIENCE. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • 2'-氟-4'-甲基联苯-3-羧酸. CAS号查询. [Link]

  • Angene Chemical. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]

  • 1179613-45-6_CAS号:1179613-45-6_2-fluoro-4-(3. cas号查询. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a valuable biphenyl scaffold for pharmaceutical and materials science research, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a meticulously outlined experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yield synthesis. The protocols are designed to be self-validating, with explanations for each procedural step, empowering researchers to not only replicate the synthesis but also to adapt it for analogous transformations.

Introduction: The Significance of Biphenyl Carboxylic Acids and the Power of Suzuki Coupling

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous biologically active molecules and functional materials. The specific target of this guide, this compound, incorporates a fluorine atom and a methoxy group, which can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making it a highly desirable building block in drug discovery.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide, providing a powerful tool for the construction of complex molecular architectures like the target biphenyl derivative.[1][2]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OR)2 + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (in this case, 3-bromobenzoic acid), forming a Pd(II) intermediate.[1][2] This step is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organoboron species (2-fluoro-4-methoxyphenylboronic acid) forms a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid for this step.

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, leading to the formation of the desired biphenyl product and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier
3-Bromobenzoic acidC₇H₅BrO₂201.02585-76-2Commercially available
2-Fluoro-4-methoxyphenylboronic acidC₇H₈BFO₃169.95162101-31-7Commercially available
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.503375-31-3Commercially available
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0Commercially available
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Commercially available
TolueneC₇H₈92.14108-88-3Anhydrous, degassed
WaterH₂O18.027732-18-5Degassed, deionized
Ethyl acetateC₄H₈O₂88.11141-78-6Reagent grade
Hydrochloric acid (HCl)HCl36.467647-01-01 M solution
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 3-Bromobenzoic acid (1.0 mmol) - 2-Fluoro-4-methoxyphenylboronic acid (1.2 mmol) - Pd(OAc)₂ (0.02 mmol) - PPh₃ (0.04 mmol) - K₂CO₃ (2.0 mmol) B Add Degassed Solvents: - Toluene (8 mL) - Water (2 mL) A->B C Purge with Inert Gas B->C D Heat to 90-100 °C with vigorous stirring C->D E Monitor progress by TLC or LC-MS (typically 12-24 hours) D->E F Cool to room temperature E->F G Acidify with 1 M HCl to pH ~2-3 F->G H Extract with Ethyl Acetate G->H I Wash organic layer with water and brine H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography or recrystallization J->K

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), 2-fluoro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water to the reaction mixture. The use of a biphasic solvent system is common in Suzuki couplings, with the organic solvent solubilizing the reactants and the aqueous phase dissolving the inorganic base.[2]

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step, particularly with the moderately reactive aryl bromide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction into the organic phase.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Discussion: Key Considerations for a Successful Synthesis

  • Choice of Catalyst and Ligand: While various palladium sources can be used, the combination of Pd(OAc)₂ and a phosphine ligand like triphenylphosphine is a robust and commonly employed catalytic system. The ligand stabilizes the palladium catalyst and modulates its reactivity.

  • The Role of the Base: The base is critical for the transmetalation step. Potassium carbonate is a moderately strong base that is effective in this transformation. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.

  • Solvent System: A degassed solvent system is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The toluene/water system is effective for dissolving both the organic reactants and the inorganic base.

  • Steric Hindrance: While the substrates in this synthesis are not excessively bulky, steric hindrance can be a limiting factor in some Suzuki couplings. The ortho-fluoro substituent on the boronic acid may slightly decrease the reaction rate compared to an unsubstituted analogue, but the reaction is expected to proceed efficiently under the specified conditions.

  • Purification: The acidic nature of the carboxylic acid group in the product allows for a straightforward acid-base workup, which aids in the initial purification. Column chromatography or recrystallization is typically necessary to achieve high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully synthesize this valuable compound in high yield and purity. The mechanistic insights and detailed protocols presented herein are intended to serve as a practical resource for scientists engaged in the synthesis of complex biaryl systems for a wide range of applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The targeted synthesis of specifically substituted derivatives is therefore of high importance. This document provides a detailed guide for the synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a valuable building block for drug discovery and development. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3]

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, stands as a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] This application note will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis of the title compound, and offer insights into process optimization and product purification.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (e.g., (2-fluoro-4-methoxyphenyl)boronic acid) is transferred to the palladium(II) center, replacing the halide. The base is crucial for the activation of the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the desired biphenyl C-C bond, and the product is eliminated from the palladium, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biphenyl Product (Ar-Ar') Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is outlined below. This process begins with the preparation of the reaction mixture, followed by the catalytic reaction, and concludes with product isolation and purification.

Experimental Workflow A Reactant Preparation B Reaction Setup A->B Combine reactants, solvent, base, and catalyst C Suzuki-Miyaura Coupling B->C Heat and stir under inert atmosphere D Reaction Work-up C->D Cool, dilute, and perform aqueous extraction E Acidification D->E Acidify aqueous layer to precipitate product F Product Isolation E->F Filter and wash the solid product G Purification F->G Recrystallization or column chromatography H Characterization G->H Obtain analytical data (NMR, MS, etc.)

Caption: A schematic overview of the experimental workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and (2-fluoro-4-methoxyphenyl)boronic acid.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/EquivalentsAmount (mmol)Weight/Volume
3-Bromobenzoic acidC₇H₅BrO₂201.021.05.01.005 g
(2-Fluoro-4-methoxyphenyl)boronic acidC₇H₈BFO₃169.951.26.01.02 g
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.02 (2 mol%)0.122.5 mg
SPhosC₂₇H₃₁O₂P410.500.04 (4 mol%)0.282.1 mg
Potassium carbonate (K₂CO₃)K₂CO₃138.213.015.02.07 g
1,4-DioxaneC₄H₈O₂88.11--20 mL
Water (degassed)H₂O18.02--5 mL
1 M Hydrochloric acid (HCl)HCl36.46--As needed
Ethyl acetateC₄H₈O₂88.11--For extraction
BrineNaCl (aq)---For washing
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--For drying

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.005 g, 5.0 mmol), (2-fluoro-4-methoxyphenyl)boronic acid (1.02 g, 6.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl until a precipitate is formed (typically pH 2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven to afford the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Alternatively, for higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes with a small amount of acetic acid can be employed.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Note: As of the writing of this document, specific, publicly available characterization data for this compound is limited. Researchers should perform thorough in-house analysis to confirm the identity and purity of the synthesized compound.

Field-Proven Insights and Causality

  • Choice of Catalyst and Ligand: While various palladium sources can be used, Pd(OAc)₂ is a common and relatively air-stable precatalyst. The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for the coupling of aryl chlorides and bromides, as it promotes the oxidative addition and reductive elimination steps.

  • Base Selection: An inorganic base such as potassium carbonate is typically effective and cost-efficient for Suzuki couplings involving carboxylic acid functionalities. Stronger bases like hydroxides could potentially lead to side reactions. The base is crucial for activating the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent helps to dissolve the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates and catalyst system and should be optimized for each case.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol provided in this application note, along with the accompanying scientific rationale, offers a solid foundation for researchers in the fields of organic synthesis and drug development. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired product.

References

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. Available at: [Link]

  • This compound | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY - Angene. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry. Available at: [Link]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Biphenyl Carboxylic Acids via Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine into these scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-bromo-5-fluorobenzoic acid as a versatile building block for the synthesis of fluorinated biphenyl carboxylic acids. We delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provide a detailed and validated experimental protocol, discuss key optimization parameters, and highlight the significance of this synthetic strategy in modern drug discovery.

Introduction: The Strategic Value of 2-Bromo-5-fluorobenzoic Acid

2-Bromo-5-fluorobenzoic acid is a trifunctional reagent of significant interest in pharmaceutical synthesis.[4][5] Its value is derived from the unique interplay of its three functional components:

  • The Bromine Atom: Serves as an excellent reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of a C(sp²)-C(sp²) bond to construct the biphenyl core.[6][7]

  • The Fluorine Atom: A bioisostere of hydrogen, fluorine's high electronegativity and small size allow it to profoundly influence a molecule's properties.[2][8] Its incorporation can block sites of metabolic oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving a drug candidate's overall profile.[1][9]

  • The Carboxylic Acid Group: Provides a crucial point for further derivatization. It can be converted into amides, esters, or other functional groups, or it can act as a key hydrogen bond donor/acceptor for target engagement.[7]

This combination makes 2-bromo-5-fluorobenzoic acid an ideal starting material for building diverse libraries of fluorinated biphenyls, which are precursors to a wide range of pharmacologically active molecules, including anti-inflammatory and anti-cancer agents.[10][11]

The Synthetic Keystone: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biphenyls from 2-bromo-5-fluorobenzoic acid due to its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid coupling partners.[12][13]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[14]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 2-bromo-5-fluorobenzoic acid. This is typically the rate-determining step and forms a square-planar Pd(II) complex.[15]

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the organoboron reagent (an arylboronic acid) to form a more nucleophilic boronate species (-B(OH)₃⁻). This species then transfers its organic group to the Pd(II) center, displacing the bromide ligand. This is a critical step where the new carbon-carbon bond is staged.[15][16]

  • Reductive Elimination: The two organic ligands on the Pd(II) center—the fluorobenzoic acid moiety and the newly transferred aryl group—couple and are expelled from the coordination sphere. This step forms the desired C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15][17]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-Br (Palladacycle) pd0->pd_complex Ar¹-Br pd_complex2 Ar¹-Pd(II)L₂-Ar² pd0->pd_complex2 Oxidative Addition oxidative_addition Oxidative Addition pd_complex->pd0 Reductive Elimination pd_complex->pd_complex2 Ar²-B(OH)₃⁻ transmetalation Transmetalation pd_complex2->pd0 Ar¹-Ar² pd_complex2->pd_complex Transmetalation reductive_elimination Reductive Elimination product Ar¹-Ar² (Biphenyl Product) aryl_halide Ar¹-Br (2-Bromo-5-fluorobenzoic acid) boronic_acid Ar²-B(OH)₂ + Base borate_waste Br⁻ + B(OH)₃

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Fluoro-2-(p-tolyl)benzoic Acid

This protocol provides a validated, step-by-step method for a representative Suzuki-Miyaura coupling reaction.

Materials and Reagents
ReagentCAS No.SupplierNotes
2-Bromo-5-fluorobenzoic acid394-28-5Standard vendors(1.0 equiv)
4-Methylphenylboronic acid5720-05-8Standard vendors(1.2 equiv)
Pd(PPh₃)₄ (Tetrakis)14221-01-3Standard vendorsCatalyst (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7Standard vendorsAnhydrous, powdered base (2.5 equiv)
1,4-Dioxane123-91-1Standard vendorsAnhydrous, degassed
Deionized Water7732-18-5-Degassed
Ethyl Acetate141-78-6Standard vendorsReagent grade for work-up
Hexanes110-54-3Standard vendorsReagent grade for chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Standard vendorsFor drying
Experimental Workflow

G A 1. Setup & Inerting B 2. Reagent Addition A->B Add solids, then degassed solvents C 3. Reaction B->C Add catalyst, heat to 85 °C D 4. Work-up & Extraction C->D Cool, dilute, acidify, extract E 5. Purification D->E Dry & concentrate organic layers F Final Product E->F Flash column chromatography

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Procedure
  • Reaction Setup & Inerting:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Fit the flask with a reflux condenser and flame-dry the entire apparatus under a high vacuum.

    • Allow the apparatus to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times. Causality: This ensures an oxygen-free environment, as the Pd(0) catalyst is sensitive to oxidation which can lead to catalyst deactivation and lower yields.[18]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add 2-bromo-5-fluorobenzoic acid (2.19 g, 10.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 equiv).

    • Add a degassed solvent mixture of 1,4-dioxane (40 mL) and deionized water (10 mL). Causality: The aqueous-organic solvent system is crucial for dissolving both the organic substrates and the inorganic base.[18]

    • Finally, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.20 mmol, 2 mol%).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 12 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 2-bromo-5-fluorobenzoic acid starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid, making it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

    • Combine the organic layers and wash with brine (50 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.[17]

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 10-40% ethyl acetate in hexanes) to yield the pure 5-fluoro-2-(p-tolyl)benzoic acid.

Data and Optimization Parameters

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides starting points for various coupling partners.

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)85>90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄ (3.0)Toluene/H₂O (5:1)10085-95%
3-Pyridylboronic acidSPhos Pd G3 (1%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)9080-90%
4-Trifluoromethylphenylboronic acidXPhos Pd G2 (2%)Cs₂CO₃ (2.0)DME/H₂O (4:1)80>90%

Key Considerations for Optimization:

  • Catalyst & Ligand: For electron-deficient or sterically hindered boronic acids, or when using less reactive aryl chlorides, more advanced catalyst systems are beneficial. Buchwald-type ligands like SPhos and XPhos are bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps and prevents catalyst deactivation.[19]

  • Base: While K₂CO₃ is a good general-purpose base, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate transmetalation, especially with less reactive boronic acids.

  • Solvent: The ratio of organic solvent to water can be adjusted to improve the solubility of starting materials. Common alternatives to dioxane include dimethoxyethane (DME) and toluene.[18]

Conclusion

2-Bromo-5-fluorobenzoic acid is an exceptionally valuable and versatile building block for the synthesis of fluorinated biphenyls, a compound class with high relevance in drug discovery. The Suzuki-Miyaura cross-coupling provides a robust, reliable, and highly adaptable method for their construction. By understanding the underlying mechanism and key reaction parameters, researchers can efficiently generate diverse molecular scaffolds, accelerating the development of novel therapeutics. The protocols and data presented herein serve as a validated starting point for the successful application of this important synthetic transformation.

References

  • Priya A., Mahesh Kumar N., and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Request PDF.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Reputable Supplier Platform. (n.d.). 2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-fluorobenzoic Acid: A Versatile Compound for Pharmaceutical Synthesis.
  • Benchchem. (n.d.). 2-Bromo-5-fluorobenzoic Acid | CAS 394-28-5.
  • Guidechem. (n.d.). What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized? - FAQ.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • ResearchGate. (2025).
  • Chem-Impex. (n.d.). 2-Biphenyl-4'-fluoro-carboxylic acid.
  • Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • Benchchem. (2025).
  • National Institutes of Health. (2024).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Comprehensive Guide to the Characterization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid as a Novel Enzyme Inhibitor

Abstract

The biphenyl carboxylic acid scaffold is a recurring motif in medicinal chemistry, valued for its structural rigidity and tunable physicochemical properties, which make it an excellent starting point for the development of targeted therapeutics. This compound is a novel compound within this class whose biological activity remains largely unexplored. This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a potential enzyme inhibitor. We guide the researcher through the entire characterization workflow, from initial hit validation and potency determination (IC50) to in-depth mechanistic studies for elucidating the mode of inhibition. By using this compound as a practical case study, these protocols offer a robust methodology applicable to the broader class of emerging small molecule drug candidates.

Introduction: The Rationale for Investigation

Biphenyl derivatives are integral to numerous clinically successful drugs, where they often serve as key pharmacophoric elements that mediate critical interactions with biological targets. The inclusion of a carboxylic acid moiety frequently facilitates potent binding to enzyme active sites through ionic interactions or hydrogen bonding with key residues, a strategy observed in many classes of enzyme inhibitors.[1] Furthermore, substitutions such as fluorine and methoxy groups can profoundly influence a molecule's potency, selectivity, and metabolic stability.

This compound combines these features, making it a compelling candidate for biological screening. However, without empirical data, its potential remains theoretical. The following sections provide the experimental foundation needed to move from a compound on the shelf to a well-characterized biological tool or therapeutic lead. This guide is designed to be self-validating by emphasizing the causality behind experimental design and the inclusion of essential controls.

Foundational Workflow for Inhibitor Characterization

The process of characterizing a novel inhibitor is a stepwise progression from high-level screening to detailed mechanistic understanding. Each stage provides critical data that informs the decision to proceed to the next, ensuring an efficient use of resources.

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound Acquisition & QC (Purity, Identity) B Stock Solution Preparation (DMSO, 10-50 mM) A->B Solubility Test C Primary Assay: IC50 Determination B->C Proceed with Soluble Compound D Data Analysis: Dose-Response Curve C->D Generate Data E Mechanism of Action (MoA) Studies Enzyme Kinetics D->E Potency Confirmed (IC50 < Threshold) F Data Analysis: Lineweaver-Burk / Michaelis-Menten E->F Determine Km, Vmax G Advanced Studies: Selectivity, Target Engagement F->G Mechanism Elucidated

Caption: Workflow for Novel Enzyme Inhibitor Characterization.

Protocol I: Preparation and Handling of the Test Compound

Scientific integrity begins with the proper handling of the compound of interest. The accuracy of all downstream data is contingent on the precise concentration and stability of the stock solution.

Objective: To prepare a high-concentration, stable stock solution of this compound for use in all subsequent biological assays.

Materials:

  • This compound (CAS No. 1182754-74-0)[2][3]

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, low-retention tips

Protocol Steps:

  • Pre-Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mM). The molecular weight of C14H11FO3 is 246.24 g/mol .[2]

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 246.24 g/mol * 1000 mg/g = 2.46 mg

  • Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh out the calculated mass of the compound.

    • Expert Insight: Weighing slightly more than required and adjusting the DMSO volume accordingly is often more practical than trying to hit an exact mass. Precision in recording the actual mass is paramount.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For example, if 2.46 mg was weighed, add exactly 1.0 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Aliquoting and Storage: Centrifuge the tube briefly to pellet any minor particulates. Carefully aliquot the supernatant into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for months.

    • Trustworthiness Check: Before use in a large-scale experiment, it is prudent to thaw one aliquot and check for precipitation. If crystals are observed, the stock may need to be gently warmed and vortexed again before making serial dilutions.

Protocol II: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. This protocol assumes a generic enzyme that produces a fluorescent signal upon substrate turnover.

Objective: To determine the IC50 value of this compound against a target enzyme.

Principle: A fixed concentration of enzyme and substrate are incubated with a serial dilution of the inhibitor. The reaction rate is measured, and the resulting data are fitted to a dose-response curve to calculate the IC50. High-throughput enzyme assays are a cornerstone of this process.[4]

Materials:

  • Target Enzyme in appropriate assay buffer

  • Fluorogenic Substrate specific to the enzyme

  • Assay Buffer (e.g., Tris-HCl, HEPES with necessary co-factors)

  • 384-well, black, flat-bottom microplates

  • Compound Stock Solution (10 mM in DMSO)

  • Positive Control Inhibitor (if available)

  • Fluorescence plate reader

Protocol Steps:

  • Serial Dilution: Prepare a serial dilution series of the test compound.

    • a. In a 96-well plate, add 100 µL of DMSO to columns 2-11.

    • b. Add 200 µL of the 10 mM stock to column 1.

    • c. Transfer 100 µL from column 1 to column 2, mix well. Continue this 1:2 serial dilution across to column 10. Column 11 will be the DMSO-only (vehicle) control.

    • Expert Insight: This intermediate dilution plate allows for small volumes to be transferred to the final 384-well assay plate, minimizing the final DMSO concentration.

  • Assay Plate Preparation:

    • Add 20 µL of Assay Buffer to all wells.

    • Add 100 nL of the compound serial dilutions (from step 1) to the appropriate wells. This results in a final assay concentration range (e.g., 50 µM to 25 nM, assuming a 20 µL final volume and 10 mM top concentration).

    • Include "No Enzyme" (background) and "No Inhibitor" (100% activity) controls.

  • Enzyme Addition: Add 10 µL of the enzyme solution (pre-diluted in assay buffer to 2X the final concentration) to all wells except the "No Enzyme" blanks.

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature.

    • Causality Explanation: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing the potency of many inhibitors, especially those with slower binding kinetics.[1]

  • Initiate Reaction: Add 10 µL of the substrate solution (pre-diluted in assay buffer to 2X the final concentration) to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence signal every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • a. For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • b. Normalize the data: % Activity = (V_inhibitor - V_background) / (V_vehicle - V_background) * 100.

    • c. Plot % Activity versus log[Inhibitor Concentration].

    • d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Hill Slope
This compoundKinase X1.25-1.05
Positive Control (Staurosporine)Kinase X0.01-1.10

Protocol III: Elucidating the Mechanism of Inhibition (MoI)

Once an inhibitor's potency is established, understanding how it inhibits the enzyme is the next critical step. Kinetic analysis can differentiate between common reversible inhibition mechanisms: competitive, non-competitive, uncompetitive, and mixed.

Objective: To determine the mechanism of inhibition of this compound.

Principle: The enzymatic reaction rate is measured across a matrix of varying substrate and inhibitor concentrations. The resulting changes in the key kinetic parameters, Michaelis Constant (Km) and Maximum Velocity (Vmax), reveal the inhibition mechanism.

InhibitionMechanisms cluster_0 Competitive cluster_1 Non-competitive E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) P1 Product (P) ES1->P1 → E + P I1 Inhibitor (I) E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) P2 Product (P) ES2->P2 → E + P ESI2 ESI Complex ES2->ESI2 +I I2 Inhibitor (I)

Caption: Diagrams of Competitive and Non-competitive Inhibition Mechanisms.

Protocol Steps:

  • Experimental Design: Design a matrix of experiments. Typically, this involves using 5-6 inhibitor concentrations (e.g., centered around the IC50: 0, 0.25x, 0.5x, 1x, 2x, 4x IC50) and 6-8 substrate concentrations (e.g., ranging from 0.1x to 10x the known Km of the substrate).

  • Assay Execution: For each inhibitor concentration, perform a full substrate titration curve using the same assay format as the IC50 determination. Run all experiments in triplicate.

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus [Substrate]. This provides a direct visualization of the effect on Vmax and Km.

    • Lineweaver-Burk Plot: For a more quantitative analysis, transform the data by plotting 1/V₀ versus 1/[Substrate]. This double-reciprocal plot linearizes the Michaelis-Menten equation, making it easier to visualize changes in Vmax (y-intercept = 1/Vmax) and Km (x-intercept = -1/Km).

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease proportionally).

      • Mixed Inhibition: Lines will intersect in the upper-left quadrant (both Vmax and Km change).

  • Determine Ki: The inhibition constant (Ki) can be calculated from these data using appropriate formulas derived from the Michaelis-Menten equation.

Interpreting Kinetic Data:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the Y-axis
Non-competitive DecreasesUnchangedLines intersect at the X-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesChangesLines intersect off-axis (quadrant II)

Conclusion and Future Directions

This guide outlines the essential, validated methodologies required to characterize this compound, or any novel small molecule, as an enzyme inhibitor. By following these protocols, a researcher can reliably determine the compound's potency (IC50) and its fundamental mechanism of action. The hypothetical data presented illustrate a compound with promising micromolar potency.

The logical next steps would involve:

  • Selectivity Profiling: Screening the compound against a panel of related enzymes to determine its specificity. A highly selective inhibitor is often a more desirable therapeutic candidate.

  • Target Engagement Assays: Developing cellular assays to confirm that the compound engages its target enzyme within a biological system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand which chemical features are critical for its activity, a key component of medicinal chemistry campaigns.[5][6]

These foundational protocols provide the robust, reproducible data necessary to justify such further and more resource-intensive investigations.

References

  • This compound Chemical Properties . PubChem, National Center for Biotechnology Information. [Link]

  • Enzyme assays for high-throughput screening . Lorenz, P., & Zabel, U. (2004). Current Opinion in Biotechnology, 15(4), 314-322. [Link]

  • This compound Supplier Information . Angene International Limited. [Link]

  • Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry . Gandi, R., et al. (2017). ChemBioChem, 18(4), 374-381. [Link]

  • Understanding biocatalyst inhibition by carboxylic acids . Royce, L. A., et al. (2013). Frontiers in Microbiology, 4, 273. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors . Wang, Y., et al. (2023). Molecules, 28(21), 7435. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme . Schiedel, M., et al. (2016). ChemistryOpen, 5(5), 455-465. [Link]

Sources

Application Notes and Protocols: Development of Assays for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of assays to characterize the biological activity of the novel compound, 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. In the absence of a known biological target for this molecule, this guide outlines a systematic approach, beginning with target identification and deconvolution, followed by the development of robust biochemical and cell-based assays. Protocols are provided for a range of potential target classes, including nuclear receptors, G-protein coupled receptors (GPCRs), and enzymes, informed by the structural characteristics of the compound and activities of similar chemical entities. This guide emphasizes scientific integrity, experimental causality, and the establishment of self-validating systems to ensure the generation of reliable and reproducible data.

Introduction: The Challenge of a Novel Compound

This compound is a synthetic organic compound with potential therapeutic applications. Its biphenyl scaffold is a common feature in many biologically active molecules, and the presence of a carboxylic acid group suggests potential interactions with various biological targets through hydrogen bonding and electrostatic interactions. The fluorination and methoxy substitutions can significantly influence its metabolic stability, binding affinity, and pharmacokinetic properties.

Given that the specific biological target of this compound is not yet elucidated, a primary challenge is to develop a strategic framework for assay development that is both comprehensive and adaptable. This application note will first address methodologies for target identification and then provide detailed protocols for assay development based on hypothesized target classes.

Strategic Workflow for Target Identification and Assay Development

The initial phase of characterizing a novel compound involves identifying its molecular target(s). A multi-pronged approach combining computational and experimental methods is often the most effective.

Target_Identification_Workflow cluster_target_id Target Identification Methods cluster_assays Assay Development A Novel Compound: 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid B Target Identification & Deconvolution A->B T1 Computational Modeling (e.g., molecular docking) B->T1 In Silico T2 Direct Biochemical Methods (e.g., Affinity Pull-down, SPR) B->T2 In Vitro T3 Genetic & Phenotypic Screening B->T3 In Vivo/In Vitro C Hypothesized Target Classes D Assay Development & Validation C->D A1 Biochemical Assays (e.g., Enzyme Inhibition, Binding) D->A1 A2 Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) D->A2 A3 Analytical Characterization (e.g., LC-MS/MS) D->A3 E Hit-to-Lead Optimization T1->C T2->C T3->C A1->E A2->E A3->E

Caption: A strategic workflow for the characterization of a novel compound.

Target Identification Methodologies

A critical first step is to generate hypotheses about the potential biological targets of this compound.

  • Direct Biochemical Methods: These approaches aim to directly identify binding partners of the compound.

    • Affinity-Based Pull-Down: This involves immobilizing the compound on a solid support (e.g., beads) and incubating it with cell lysates. Proteins that bind to the compound are then eluted and identified by mass spectrometry.[1][2]

    • Surface Plasmon Resonance (SPR): SPR is a label-free technique to study biomolecular interactions in real-time.[3][4][5][6][7] A library of potential target proteins can be immobilized on a sensor chip, and the binding of the compound is measured by changes in the refractive index.

    • Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding.[8][9][10][11][12] An increase in the melting temperature of a protein in the presence of the compound suggests a direct binding interaction.

  • Genetic and Phenotypic Screening:

    • Phenotypic Screening: This involves testing the compound in various cell-based models of disease (e.g., cancer cell lines, inflammatory models) to identify a biological response.[13][14] The molecular pathways affected can then be investigated to pinpoint the target.

    • Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target.[14]

  • Computational Approaches:

    • Molecular Docking: The structure of this compound can be docked into the binding sites of a library of known protein structures to predict potential binding partners.

Hypothetical Target Class 1: Nuclear Receptors (e.g., Retinoid X Receptor)

Given that structurally related compounds have been reported to interact with the Retinoid X Receptor (RXR), this is a plausible, albeit hypothetical, target class.[15][16][17] RXRs are ligand-activated transcription factors that play crucial roles in development and metabolism.[16][17][18]

Biochemical Assay: Competitive Ligand Binding

This assay determines the ability of the test compound to compete with a known fluorescently labeled ligand for binding to the RXR ligand-binding domain (LBD).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human RXR-LBD protein to a final concentration of 50 nM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT).

    • Prepare a fluorescently labeled RXR agonist (e.g., a BODIPY-labeled derivative of 9-cis-retinoic acid) at a concentration of 10 nM in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of a serial dilution of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the 10 nM fluorescent ligand to all wells.

    • Initiate the reaction by adding 10 µL of the 50 nM RXR-LBD solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.

Parameter Description Example Value
IC50 Concentration for 50% inhibition of fluorescent ligand binding.1.5 µM
Z'-factor A measure of assay quality and robustness.> 0.5
Cell-Based Assay: Reporter Gene Assay

This assay measures the ability of the compound to modulate the transcriptional activity of RXR in a cellular context.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXR-responsive promoter.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of this compound or a known RXR agonist/antagonist.

    • Incubate for an additional 18-24 hours.

  • Data Acquisition:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Hypothetical Target Class 2: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are common drug targets. The carboxylic acid moiety of the test compound could potentially interact with amino acid residues in the binding pockets of certain GPCRs.[19]

Second Messenger Assays (cAMP and Calcium Flux)

These assays measure the modulation of downstream signaling pathways upon GPCR activation.

GPCR_Signaling_Assay Compound 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid GPCR GPCR Compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Sources

Application Note: Comprehensive NMR Characterization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the comprehensive NMR characterization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this guide synthesizes theoretical principles and spectral data from analogous structures to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. We present robust, field-proven protocols for sample preparation and the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data. The causality behind experimental choices is explained to ensure the acquisition of high-quality, unambiguous data for structural verification and purity assessment. This document serves as a practical manual for researchers engaged in the synthesis and analysis of novel biphenyl compounds.

Introduction: The Structural Significance of Substituted Biphenyls

Substituted biphenyls are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Their conformational flexibility and ability to present functional groups in a defined three-dimensional space make them privileged scaffolds in drug design. This compound incorporates three key functional groups—a carboxylic acid, a methoxy group, and a fluorine atom—which can modulate its physicochemical properties, metabolic stability, and biological activity.

Accurate and unambiguous structural characterization is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. This note provides a comprehensive framework for the NMR characterization of this compound, focusing on ¹H, ¹³C, and ¹⁹F nuclei, and leveraging 2D NMR techniques for complete signal assignment.

Predicted NMR Spectral Features

The predicted NMR spectra are based on the analysis of substituent effects on the biphenyl core. The numbering convention used for the purpose of this note is provided in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in the aromatic region (δ 6.5-8.5 ppm), a signal for the methoxy group (δ ~3.8 ppm), and a broad signal for the carboxylic acid proton (δ >10 ppm).

  • Ring A (Carboxylic Acid-Substituted Ring): The protons on this ring (H4, H5, and H6) will exhibit complex splitting patterns due to their coupling with each other. The carboxylic acid group at C3 will deshield the ortho protons H2 and H4.

  • Ring B (Fluoro- and Methoxy-Substituted Ring): The fluorine at C2' will cause through-bond and through-space coupling to the adjacent protons. The methoxy group at C4' is electron-donating and will shield the ortho protons H3' and H5'.

  • Methoxy Group: A sharp singlet is expected around δ 3.8-3.9 ppm.

  • Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, is expected at δ >10 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all carbon atoms in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at δ >165 ppm.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon attached to the fluorine (C2') will show a large one-bond C-F coupling constant. The carbon attached to the methoxy group (C4') will be shielded.

  • Methoxy Carbon: The methoxy carbon will appear as a sharp signal around δ 55-56 ppm.

¹⁹F NMR Spectrum

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[2][3]

  • Chemical Shift: For fluoroaromatic compounds, the ¹⁹F chemical shift is typically in the range of -60 to -172 ppm.[4] The specific chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the biphenyl system.

  • Coupling: The fluorine nucleus will couple with nearby protons, particularly H3' (ortho) and H6' (through-space). These couplings are invaluable for confirming the substitution pattern.

Experimental Protocols

Sample Preparation Protocol

High-quality NMR data relies on meticulous sample preparation.[5][6][7]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][9] Gently swirl or vortex to dissolve the sample completely.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Homogenization: Invert the tube several times to ensure a homogeneous solution.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2D 2D NMR (for full assignment) cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 C13 1D ¹³C NMR H1->C13 F19 1D ¹⁹F NMR C13->F19 cosy COSY (H-H Correlation) F19->cosy hsqc HSQC (C-H Correlation) cosy->hsqc hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc process Process Spectra (FT, Phasing, Baseline) hmbc->process assign Assign Signals process->assign report Report Structure & Purity assign->report

Caption: Recommended workflow for the NMR characterization of this compound.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

1D ¹⁹F NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~250 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

2D NMR Experiments: For unambiguous assignment, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and linking different spin systems.[10][11]

Predicted Data Summary

The following table summarizes the predicted NMR data for this compound. These are estimates based on established substituent effects and data from similar compounds.[12][13][14][15][16]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
δ (ppm), Multiplicity, J (Hz) δ (ppm) δ (ppm), Multiplicity
H4~8.0, d, J ≈ 8 HzC1 ~131
H5~7.5, t, J ≈ 8 HzC2 ~130
H6~7.8, d, J ≈ 8 HzC3 ~132
H3'~6.8, d, J(H-H) ≈ 8 Hz, J(H-F) ≈ 8-10 HzC4 ~129
H5'~6.9, d, J ≈ 2.5 HzC5 ~128
H6'~7.3, t, J ≈ 8 HzC6 ~127
COOH>10, br sC1' ~125
OCH₃~3.8, sC2' ~160 (d, ¹J(C-F) ≈ 245 Hz)~ -115 to -125, m
C3' ~110 (d, ²J(C-F) ≈ 21 Hz)
C4' ~159
C5' ~115
C6' ~130 (d, ³J(C-F) ≈ 3 Hz)
C=O ~168
OCH₃ ~55.5

Note: d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet. J values are approximate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of this compound. By combining detailed experimental procedures with a predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, researchers are equipped with a robust framework for structural elucidation. The application of 1D and 2D NMR techniques as described herein will enable the unambiguous assignment of all signals, confirming the molecular structure and assessing the purity of the synthesized compound. This self-validating system of protocols and predictive data serves as an essential tool for chemists working with novel substituted biphenyls.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, NMR Facility. Small molecule NMR sample preparation. [Link]

  • McCann, S. D., & Sandford, G. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9447–9457. [Link]

  • McCann, S. D., & Sandford, G. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(7), 12466-12474. [Link]

  • University of Leicester, NMR Facility. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Jain, R., Bally, T., & Rablen, P. R. (2009). Calculating accurate proton chemical shifts of organic molecules with density functional methods and modest basis sets. The Journal of Organic Chemistry, 74(11), 4017–4023. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, 5(92), 75281-75295. [Link]

  • Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(10), 7356-7363. [Link]

  • Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274–1277. [Link]

  • Supporting Information for a publication. Wiley-VCH. [Link]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531–544. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2020). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 97(8), 2217–2223. [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • PubChem. 4-Fluoro-4'-methoxybiphenyl. [Link]

  • PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table. [Link]

  • SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. [Link]

  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

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Protocol for the Preparative HPLC Purification of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Purification Rationale

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (MW: 246.2 g/mol , Formula: C₁₄H₁₁FO₃) is a specialized organic molecule whose structural motifs are common in medicinal chemistry and materials science.[1][2] The presence of a carboxylic acid function, a biphenyl core, and halogen substitution makes it a valuable synthetic intermediate.[3] Achieving high purity (>99%) is critical for its use in subsequent, sensitive applications such as drug development and GMP (Good Manufacturing Practice) synthesis, where even minor impurities can lead to significant downstream consequences.

This application note details a comprehensive, self-validating protocol for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The narrative explains the causality behind each methodological choice, from mobile phase composition to gradient design, ensuring the protocol is not just a series of steps, but a transferable scientific method.

The core of this method hinges on controlling the ionization state of the analyte. As a carboxylic acid with a predicted pKa around 4.1, maintaining a low mobile phase pH is paramount.[3][4] By keeping the mobile phase pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[5] This suppresses ionization, preventing severe peak tailing and enabling sharp, symmetrical peaks essential for high-resolution separation. We will employ a C18 stationary phase, which leverages the molecule's inherent hydrophobicity for effective retention and separation from polar and non-polar impurities.[6]

Integrated Purification and Analysis Workflow

The purification strategy is designed as a closed-loop, quality-driven workflow. It begins with a small-scale analytical run to define separation parameters, which are then geometrically scaled for preparative purification. Post-purification, the collected fractions are re-analyzed to confirm purity, ensuring the final isolated compound meets the required specifications.

HPLC_Purification_Workflow Figure 1: HPLC Purification Workflow Diagram cluster_prep Phase 1: Method Development cluster_purify Phase 2: Scale-Up & Purification cluster_post Phase 3: Validation & Isolation Crude Crude Sample (Post-Synthesis) SamplePrep Sample Preparation (Solubilization & Filtration) Crude->SamplePrep Dissolve in DMSO/MeOH Analytical Analytical HPLC (Method Scouting & Purity Check) SamplePrep->Analytical Inject 10 µL ScaleUp Method Scaling (Flow Rate & Volume Adjustment) Analytical->ScaleUp Calculate Parameters PrepHPLC Preparative HPLC (Bulk Injection) ScaleUp->PrepHPLC FractionCollect Fraction Collection (Triggered by UV Signal) PrepHPLC->FractionCollect PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityAnalysis Pooling Pooling of Pure Fractions (>99% Purity) PurityAnalysis->Pooling Select Fractions SolventRemoval Solvent Removal (Lyophilization/Evaporation) Pooling->SolventRemoval FinalProduct Pure Compound (>99% Purity, Characterized) SolventRemoval->FinalProduct

Caption: High-level overview of the purification process.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary pump, autosampler, column thermostat, Diode Array Detector (DAD) or multi-wavelength UV detector.[7]
Preparative HPLC SystemBinary pump with high flow rate capability, manual or automated injector, fraction collector.[8]
Columns Analytical ColumnC18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
Preparative ColumnC18 stationary phase, 21.2 x 250 mm, 10 µm particle size.
Reagents Acetonitrile (ACN)HPLC Grade or higher.
WaterHPLC Grade or Milli-Q®.
Formic Acid (FA)LC-MS Grade, >99% purity.
Methanol (MeOH)HPLC Grade (for sample preparation).
Dimethyl Sulfoxide (DMSO)HPLC Grade (for sample preparation).
Consumables Syringe Filters0.22 µm or 0.45 µm PTFE for organic solvents.[9]
Vials2 mL amber glass autosampler vials.
Collection TubesAppropriate size for fraction collector.

Detailed Experimental Protocols

Mobile Phase Preparation (The Key to Success)

The selection and preparation of the mobile phase are the most critical steps for purifying acidic compounds.[10] Formic acid is chosen as the modifier due to its effectiveness in protonating the analyte and its volatility, which simplifies the removal process from final fractions.[11]

Protocol:

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid to create a 0.1% (v/v) solution.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid to create a 0.1% (v/v) solution.

  • Degassing: Sonicate both mobile phases for 10-15 minutes or use vacuum degassing to remove dissolved gases, which can prevent pump cavitation and baseline noise.[9]

Sample Preparation

The goal is to fully dissolve the crude material in a solvent compatible with the mobile phase to prevent sample precipitation on the column, which can cause blockages and pressure issues.[12]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the crude this compound at ~50 mg/mL in DMSO or Methanol.

  • Analytical Sample: Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial. This is a non-negotiable step to remove particulate matter that could damage the column and injector.[13]

Analytical Method: Purity Assessment and Method Scouting

This step establishes the retention time of the target compound and confirms separation from major impurities.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule separation, offering good resolution.[6]
Mobile Phase A 0.1% Formic Acid in WaterSee Section 4.1.
Mobile Phase B 0.1% Formic Acid in AcetonitrileSee Section 4.1.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures consistent retention times by minimizing viscosity fluctuations.[14]
Detection UV at 260 nmThe biphenyl system provides strong UV absorbance; 260 nm is a good starting point. A DAD scan is recommended to find the optimal wavelength.[7]
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.[12]
Gradient 0-15 min: 40% to 95% BA broad gradient to elute the target compound and any highly retained impurities.
15-17 min: 95% BHigh organic wash to clean the column.
17-20 min: 40% BRe-equilibration for the next run.
Preparative Purification: Scaling for Purity

The analytical method is scaled up to handle larger sample loads for isolation. The gradient is adjusted to improve focus on the target peak.

ParameterSettingRationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for increased loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with analytical method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent with analytical method.
Flow Rate 20 mL/minGeometrically scaled from the analytical flow rate for the larger column diameter.[12]
Detection UV at 260 nmSame as analytical for consistent fraction triggering.
Sample Loading Up to 150 mg per injectionDissolved in a minimal volume of DMSO/Methanol (~3-4 mL).
Gradient 0-5 min: 50% BIsocratic hold to load the sample.
5-25 min: 50% to 80% BA shallower gradient focused around the expected elution point of the target to maximize resolution.
25-30 min: 95% BColumn wash.
30-35 min: 50% BRe-equilibration.

Fraction Collection Protocol:

  • Set the fraction collector to trigger based on the UV signal slope and/or threshold at 260 nm.

  • Collect the main peak in multiple, smaller fractions rather than one large one. This allows for more precise pooling of only the purest fractions.

  • Perform a quick analytical HPLC run on each collected fraction to determine its purity.

  • Pool all fractions with a purity of >99.0%.

  • Combine the pooled fractions and remove the solvent using a rotary evaporator (for ACN) followed by a high-vacuum pump or lyophilizer to remove residual water and formic acid.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too high, causing partial ionization.[5] 2. Secondary interactions with residual silanols on the column.[15]1. Ensure the formic acid concentration is 0.1%. If tailing persists, consider using 0.1% TFA (a stronger acid). 2. Use a high-purity, end-capped column.
High Backpressure 1. Blockage in the system (guard column or column inlet frit).[16] 2. Sample precipitation in the column.1. Remove the column and check system pressure. If normal, reverse-flush the column with a strong solvent like isopropanol.[15][16] 2. Ensure the sample is fully dissolved and filtered before injection. Reduce sample concentration.
Split or Broad Peaks 1. Sample solvent is too strong (e.g., pure DMSO) causing poor peak focusing. 2. Column void or damage.1. Dilute the sample in a solvent that matches the initial mobile phase composition as closely as possible. 2. Replace the column.
Inconsistent Retention Times 1. Inadequate column equilibration between runs. 2. Fluctuations in column temperature.[14] 3. Mobile phase composition changing (e.g., evaporation).[14]1. Increase the re-equilibration time to at least 10 column volumes. 2. Use a column oven set to a stable temperature. 3. Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.

Conclusion

This application note provides a scientifically grounded and robust protocol for the purification of this compound. By focusing on the fundamental principles of reversed-phase chromatography, particularly the control of analyte ionization, this method can be reliably scaled to produce material of high purity. The integrated workflow of analytical scouting, preparative scaling, and post-purification validation ensures a trustworthy and reproducible outcome, suitable for demanding research and development environments.

References

  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from ResearchGate. [Link not available for direct click]
  • Wagner, T. R., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

  • Angene. (n.d.). This compound. [Link]

  • ChemBK. (n.d.). 3-BIPHENYL-4'-FLUORO-CARBOXYLIC ACID. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Welch Materials. (2021). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Chromass. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

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Application Note: High-Throughput Analysis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the sensitive and selective analysis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a key biphenyl derivative relevant in pharmaceutical and chemical synthesis. We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for high-throughput screening and quantification. The protocol details sample preparation, chromatographic separation using reversed-phase UPLC, and mass spectrometric analysis utilizing Electrospray Ionization (ESI) in negative ion mode. We elucidate the characteristic fragmentation pattern of the molecule, providing a basis for its unambiguous identification and reproducible quantification in complex matrices. This guide is intended for researchers, analytical scientists, and professionals in drug development requiring a validated method for this class of compounds.

Introduction and Scientific Background

This compound is a substituted biphenyl carboxylic acid. The biphenyl moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The presence of a carboxylic acid group, a fluorine atom, and a methoxy group imparts specific physicochemical properties that influence its biological activity and metabolic fate. Accurate and sensitive quantification of such molecules is paramount for pharmacokinetic studies, process chemistry optimization, and quality control.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for analyzing small molecules like the topic compound.[1][2] The carboxylic acid functional group makes the molecule ideally suited for analysis by Electrospray Ionization (ESI) in negative ion mode, which facilitates the formation of a highly stable deprotonated precursor ion, [M-H]⁻.[3][4][5] This application note describes a complete workflow, from sample preparation to data interpretation, establishing a reliable method for its analysis.

Analyte Properties and Characteristics

A thorough understanding of the analyte's chemical properties is the foundation for method development.

  • Compound Name: this compound

  • CAS Number: 1182754-74-0[6]

  • Molecular Formula: C₁₄H₁₁FO₃[6]

  • Appearance: White to off-white powder (based on similar compounds[7])

PropertyValueSource
Molecular Weight 246.24 g/mol Calculated
Monoisotopic Mass 246.06922 DaCalculated
[M-H]⁻ Exact Mass 245.06140 DaCalculated

The exact mass of the deprotonated molecule is the primary target for high-resolution mass spectrometry (HRMS) analysis, enabling confident identification.

Experimental Workflow and Protocols

The analytical workflow is designed for efficiency and robustness, proceeding from sample solubilization to LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Standard/Sample Weighing B 2. Solubilization (e.g., 50:50 ACN:H₂O) A->B C 3. Serial Dilution (Calibration Curve) B->C D 4. UPLC Injection C->D E 5. C18 Column Separation D->E F 6. ESI Source (Negative Mode) E->F G 7. MS1: Precursor Scan (m/z 245.06) F->G H 8. CID Fragmentation G->H I 9. MS2: Product Ion Scan H->I J 10. Peak Integration I->J K 11. Quantification J->K

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents
  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Acetate (NH₄OAc), LC-MS grade

  • Formic Acid (FA), LC-MS grade

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of 50:50 acetonitrile/water. Vortex for 30 seconds to ensure complete dissolution.

  • Working Stock (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile/water.

  • Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.

Protocol 2: LC-MS/MS System Configuration

This method is optimized for a high-performance tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled with a UPLC system.

A. Liquid Chromatography (LC) Parameters

The goal of the chromatographic method is to achieve sharp, symmetrical peaks with adequate retention, separating the analyte from matrix components.

ParameterRecommended SettingRationale
UPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Provides excellent retention and separation for moderately nonpolar compounds like biphenyls.
Mobile Phase A Water + 10 mM Ammonium AcetateAmmonium acetate acts as a pH buffer and aids in efficient deprotonation for negative mode ESI.
Mobile Phase B AcetonitrileStandard strong organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA rapid gradient suitable for high-throughput analysis.
Injection Volume 2 µLMinimizes potential for peak distortion while providing sufficient sensitivity.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.

B. Mass Spectrometry (MS) Parameters

The MS is tuned to specifically detect and fragment the deprotonated molecule.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily loses a proton to form a stable [M-H]⁻ anion.[5][8]
Capillary Voltage -2.5 kV to -3.5 kVOptimal range for generating a stable spray and maximizing ion signal in negative mode.
Source Temp. 120 °CMild temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets to generate gas-phase ions.
Cone Voltage -30 V to -50 VOptimized to maximize transmission of the precursor ion into the mass analyzer.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy 10-30 eV (Ramped)A range should be tested to find the optimal energy for producing characteristic product ions.

Results and Discussion: Fragmentation Analysis

The structural identity of the analyte is confirmed by matching the accurate mass of the precursor ion and its subsequent fragmentation pattern in MS/MS mode.

Precursor Ion Identification

In full scan mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.

  • Expected [M-H]⁻ Ion: m/z 245.0614

Proposed MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the precursor ion (m/z 245.06) is expected to fragment via predictable pathways common to aromatic carboxylic acids.[9] The most facile fragmentation is the neutral loss of carbon dioxide (CO₂).

  • Primary Fragmentation: Loss of CO₂ from the carboxylate group. This is a hallmark fragmentation for deprotonated carboxylic acids.

    • Neutral Loss: 44.01 Da (CO₂)

    • Product Ion: [M-H-CO₂]⁻

    • Expected m/z: 201.0668

  • Secondary Fragmentation: Subsequent fragmentations of the m/z 201 ion may occur, such as cleavage of the methoxy group or the biphenyl bond, although these would likely require higher collision energy. For quantification, the transition from the precursor to the primary, most stable fragment is typically used.

Caption: Proposed primary fragmentation of the analyte.

Method Validation for Quantification

For quantitative applications using a triple quadrupole mass spectrometer, a Multiple Reaction Monitoring (MRM) method should be developed.

ParameterValue
Q1 Mass (Precursor) 245.1
Q3 Mass (Product) 201.1
Dwell Time 50 ms
Collision Energy (CE) ~20 eV (Optimize empirically)

This MRM transition provides high specificity, filtering out background noise and allowing for precise quantification even at low concentrations. The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.[10]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective tool for the analysis of this compound. By leveraging negative mode ESI, the molecule is efficiently ionized to its [M-H]⁻ form. The characteristic and predictable fragmentation involving the loss of CO₂ allows for confident identification and the development of a highly specific MRM assay for quantification. This application note serves as a complete protocol and a foundational guide for researchers working with this compound and other structurally related biphenyl carboxylic acids.

References

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Gamoh, K., & Saitoh, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 677-681. [Link]

  • Kruve, A., & Lõhmus, R. (2013). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 27(22), 2531-2538. [Link]

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Kong, A. P. S. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Angene Chemical. (n.d.). This compound. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Han, J., & Borchers, C. H. (2018). An optimized method for LC–MS-based quantification of endogenous organic acids: Metabolic perturbations in pancreatic cancer. Metabolites, 8(2), 26. [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific, yet challenging, cross-coupling reaction. The synthesis of polysubstituted biaryl compounds is a cornerstone of modern medicinal chemistry, and the Suzuki coupling is a powerful tool for this purpose.[1][2] However, substrates with multiple substituents, such as the target molecule, can present unique challenges. This guide will help you navigate these complexities and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound via Suzuki coupling?

A: The standard retrosynthetic analysis of a biaryl compound prepared by Suzuki coupling involves disconnecting the bond between the two aromatic rings. For this compound, this leads to two potential sets of starting materials:

  • Route A: 3-Bromo- or 3-iodo-benzoic acid reacting with (2-fluoro-4-methoxyphenyl)boronic acid.

  • Route B: 2-Fluoro-4-methoxy-1-halobenzene (bromo or iodo) reacting with (3-carboxyphenyl)boronic acid.

The choice between these routes will depend on the commercial availability, stability, and cost of the respective starting materials.

Q2: What is the general mechanism of the Suzuki coupling reaction?

A: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle:[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1][3][4]

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1][3][4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[3][4]

The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X (Oxidative Addition) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' (Transmetalation Product) Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Ar'-B(OR)2 / Base (Transmetalation) Ar-Ar' Biaryl Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' (Reductive Elimination) Ar-Ar'->Pd(0)L2 Catalyst Regeneration Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the catalyst active? (Proper degassing, fresh catalyst) start->check_catalyst check_boronic_acid Is the boronic acid of good quality? (Use fresh material or pinacol ester) check_catalyst->check_boronic_acid Yes screen_conditions Screen reaction parameters: - Catalyst/Ligand - Base - Solvent - Temperature check_catalyst->screen_conditions No check_boronic_acid->screen_conditions Yes check_boronic_acid->screen_conditions No analyze_results Analyze results and optimize further. screen_conditions->analyze_results success Successful Reaction analyze_results->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the desired product along with significant impurities.

Common Side Products and Their Mitigation:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid. [5][6] * Cause: Often promoted by the presence of oxygen or if the transmetalation is slow compared to other processes. [6][7] * Solution: Rigorous degassing of the reaction mixture is crucial. [7]Using a slight excess of the aryl halide can sometimes suppress homocoupling. [8]

  • Dehalogenation of the Aryl Halide: The halogen on the starting material is replaced by a hydrogen atom. [5][7] * Cause: Can occur if a hydride source is present in the reaction mixture. This can sometimes be the solvent or impurities in the reagents.

    • Solution: Ensure the use of high-purity, anhydrous solvents.

  • Protodeboronation of the Boronic Acid: The boronic acid is converted to the corresponding arene. [9][5] * Cause: Can be exacerbated by high temperatures and certain bases. [8] * Solution: Use fresh boronic acid and optimize the reaction temperature. A lower temperature for a longer duration may be beneficial.

Problem 3: Difficulties in Product Purification

Symptoms: The final product is difficult to isolate from residual starting materials, byproducts, or the catalyst.

Purification Strategies for Biphenyl Carboxylic Acids:

  • Acid-Base Extraction: This is a highly effective method for separating the carboxylic acid product from neutral organic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, causing the purified product to precipitate.

    • Collect the solid product by filtration or extract it back into an organic solvent. [10]

  • Recrystallization: This can be an excellent final purification step to obtain a highly pure product.

    • Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallizing biphenyl carboxylic acids include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether). [11][12]

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel can be employed.

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

Experimental Protocols

General Procedure for Suzuki Coupling

Note: The following is a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (2.0-3.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water, 4:1, 0.1-0.2 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]

  • National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Available from: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available from: [Link]

  • Johnson Matthey. Palladium coupling precatalysts PdL2X2. Available from: [Link]

  • National Center for Biotechnology Information. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Available from: [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available from: [Link]

  • FAO AGRIS. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Available from: [Link]

  • R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • Google Patents. Method for purifying biphenyl.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. Available from: [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019). Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2009). Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. (2025). Available from: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a key structural motif in medicinal chemistry, is a multi-step process that requires precise control to achieve high purity. The most common and efficient synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of a carboxylate protecting group. While robust, this pathway is susceptible to the formation of several process-related side products that can complicate purification and compromise the quality of the final compound.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you identify, mitigate, and eliminate common impurities encountered during the synthesis of this important molecule.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the diagnosis and resolution of side product formation.

Question 1: After the Suzuki coupling reaction, my LC-MS analysis shows a significant impurity with a mass corresponding to a symmetrical dimer of my boronic acid starting material (e.g., 2,2'-difluorobiphenyl). What causes this and how can I prevent it?

Answer: This is a classic side product in Suzuki-Miyaura couplings known as homocoupling . It occurs when the organoboronic acid reagent couples with itself to form a symmetrical biaryl.

Causality: The mechanism of homocoupling is often attributed to one of two pathways:

  • Oxygen-Mediated: In the presence of oxygen, the palladium(0) catalyst can be oxidized, which in turn can promote the dimerization of the boronic acid.

  • Reductive Elimination from a Di-organopalladium(II) Intermediate: Two molecules of the boronic acid can transmetalate onto the palladium center, forming a Pd(II) species with two identical aryl groups, which then undergoes reductive elimination.

Mitigation Strategies:

  • Deoxygenate Rigorously: Ensure your solvent and reaction mixture are thoroughly purged with an inert gas (Nitrogen or Argon) before adding the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is critical.

  • Optimize Base and Stoichiometry: The choice and amount of base can influence the rate of competing side reactions.[1] Using a slight excess (1.05-1.1 equivalents) of the boronic acid relative to the aryl halide can help favor the desired cross-coupling pathway.

  • Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired product formation. High temperatures can accelerate catalyst decomposition and side product formation.[2]

  • Catalyst and Ligand Choice: Some palladium-ligand systems are more prone to homocoupling than others. If the problem persists, consider screening alternative catalysts, such as those with bulky, electron-rich phosphine ligands, which can favor the cross-coupling pathway.

Question 2: My final product contains an impurity that appears to be my target molecule but is missing the carboxylic acid group (i.e., 2'-Fluoro-4'-methoxybiphenyl). How is this formed?

Answer: This side product is typically the result of a protodeboronation reaction occurring on the boronic acid partner before the Suzuki coupling, followed by the coupling of the resulting fluorobenzene with your other starting material. Alternatively, it can arise from the decarboxylation of your product under harsh thermal conditions, though this is less common.

Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by residual acid or base in the presence of a proton source (like water or alcohol solvents). The boronic acid is essentially destroyed before it can participate in the catalytic cycle.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are dry to minimize the proton source available for protodeboronation.

  • Control Base Stoichiometry: Both excess base and insufficient base can sometimes promote this side reaction. The base plays a key role in activating the boronic acid for transmetalation, and its concentration should be carefully controlled.[1]

  • Purify Boronic Acid: Ensure the (2-fluorophenyl)boronic acid starting material is free of acidic or other impurities that could catalyze its decomposition.

Question 3: I've successfully performed the Suzuki coupling, but after the final hydrolysis step, I still see a significant amount of the methyl or ethyl ester of my product in the crude mixture. What went wrong?

Answer: This indicates incomplete hydrolysis (saponification) of the ester protecting group.

Causality: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated to give the carboxylic acid.[3][4] The reaction's success depends on several factors:

  • Insufficient Base: At least one full equivalent of base (e.g., NaOH, KOH, LiOH) is required to hydrolyze the ester, and another to deprotonate the resulting carboxylic acid. The reaction is essentially irreversible because the final deprotonation step drives it to completion.[5] Using less than two equivalents can lead to an incomplete reaction.

  • Insufficient Time or Temperature: Ester hydrolysis can be slow, especially with sterically hindered esters. The reaction may require heating or extended reaction times to proceed to completion.

  • Poor Solubility: If the ester has poor solubility in the reaction medium (e.g., a THF/water or ethanol/water mixture), the reaction can be slow or stall.

Mitigation Strategies:

  • Increase Base Equivalents: Use at least 2-3 equivalents of a strong base like LiOH or NaOH.

  • Increase Temperature and Time: Heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC or LC-MS until all the starting ester is consumed.

  • Improve Solubility: Add a co-solvent like THF or dioxane to improve the solubility of the ester starting material in the aqueous base.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic approach for this compound? The most prevalent method is a Suzuki-Miyaura cross-coupling between an aryl halide (such as methyl 3-bromo-4-methoxybenzoate) and (2-fluorophenyl)boronic acid, catalyzed by a palladium complex.[2][6][7] This is followed by a saponification step to hydrolyze the methyl ester to the final carboxylic acid.

  • Q2: Besides homocoupling, what other side products can form during the Suzuki coupling step? Besides the homocoupling of the boronic acid, you can also observe homocoupling of the aryl halide starting material, though this is often less common. Additionally, dehalogenation of the aryl halide (where the bromine or iodine is replaced by a hydrogen) can occur, leading to unreacted methyl 4-methoxybenzoate.

  • Q3: How can I effectively remove residual palladium from my final product? Residual palladium is a major concern for pharmaceutical compounds.[6] Standard methods for removal include:

    • Recrystallization: Often effective if the palladium species are not highly soluble in the crystallization solvent.

    • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium residues, which are then removed by filtration.

    • Metal Scavengers: Treatment with silica-based scavengers functionalized with thiols or other metal-binding groups is a highly effective method for achieving very low palladium levels.

  • Q4: What analytical techniques are best for identifying these impurities? A combination of techniques is ideal:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The best tool for initial identification. It separates the impurities and provides their molecular weight, allowing you to quickly hypothesize their structures (e.g., homocoupled dimer, unreacted starting material, hydrolyzed ester).

    • HPLC (High-Performance Liquid Chromatography): Essential for quantifying the purity of your material and tracking the removal of impurities during purification.[8]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Crucial for confirming the structure of both the final product and any isolated, unknown impurities.

Part 3: Data Summaries and Protocols

Table 1: Common Side Products and Mitigation Strategies
Side Product NameStructure (Example)Common CauseMitigation & Troubleshooting
Boronic Acid Homocoupling 2,2'-DifluorobiphenylOxygen in reaction; High temperature; Improper base concentration.Rigorously degas solvents; maintain inert atmosphere; optimize temperature and base.
Protodeboronation Product Fluorobenzene (leading to 4-methoxybiphenyl-3-carboxylic acid)Presence of protic sources (water, acid); unstable boronic acid.Use anhydrous solvents; ensure high-purity boronic acid; control base stoichiometry.
Incomplete Hydrolysis Methyl 2'-Fluoro-4'-methoxybiphenyl-3-carboxylateInsufficient base, time, or temperature during saponification.Use ≥2 eq. of base (LiOH, NaOH); increase reaction time/temperature; use co-solvents (THF).[5][9]
Aryl Halide Homocoupling Dimer of the methoxy-benzoate starting materialSimilar to boronic acid homocoupling, but less frequent.Same as for boronic acid homocoupling; optimize catalyst system.
Residual Palladium N/AIncomplete removal after reaction workup.Recrystallization; treatment with activated carbon; use of metal scavengers.[6]
Experimental Protocol: Purification by Recrystallization to Remove Homocoupled Impurities

This protocol assumes the desired product has different solubility characteristics than the less polar homocoupled side products (e.g., 2,2'-difluorobiphenyl).

  • Solvent Screening: Test the solubility of the crude product in various solvent systems (e.g., ethanol/water, isopropanol/heptane, ethyl acetate/hexanes) to find a system where the desired product is soluble at high temperature but sparingly soluble at room temperature, while impurities remain in solution.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent system. Stir until a clear solution is obtained. If insoluble particulates (like catalyst residues) are present, perform a hot filtration through a pad of celite.

  • Crystallization: Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can aid initiation.

  • Chilling: Once the solution has reached room temperature and crystallization appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitated product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified material by HPLC and/or LC-MS to confirm the removal of the targeted impurities.

Visualizations

Suzuki_Side_Reactions cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products & Side Products ArX Aryl Halide (Ar-X) Pd0 Pd(0) Catalyst ArX->Pd0 Oxidative Addition ArB Boronic Acid (Ar'-B(OH)2) ArB->Pd0 Transmetalation Homo Homocoupling (Ar'-Ar') ArB->Homo Self-Coupling Proto Protodeboronation (Ar'-H) ArB->Proto Proton Source (H2O) Product Desired Product (Ar-Ar') Pd0->Product Reductive Elimination

Caption: Key pathways in the Suzuki reaction leading to the desired product and common side products.

Troubleshooting_Workflow Start Crude Product Analysis (LC-MS) Impurity_ID Identify Impurity by Mass Start->Impurity_ID Mass_Dimer Mass = Homocoupled Dimer? Impurity_ID->Mass_Dimer Mass_Ester Mass = Starting Ester? Mass_Dimer->Mass_Ester No Action_Coupling Optimize Suzuki Reaction: - Degas Solvents - Adjust Stoichiometry - Change Temperature Mass_Dimer->Action_Coupling Yes Mass_Other Other Impurity? Mass_Ester->Mass_Other No Action_Hydrolysis Optimize Hydrolysis: - Increase Base/Time/Temp - Add Co-Solvent Mass_Ester->Action_Hydrolysis Yes Action_Purify Purify Product: - Recrystallization - Chromatography - Scavenger Treatment Mass_Other->Action_Purify Yes End Pure Product Action_Coupling->End Action_Hydrolysis->End Action_Purify->End

Sources

Technical Support Center: Purification of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our approach is rooted in practical, field-proven experience to help you navigate the common challenges encountered during its purification.

I. Understanding the Molecule and Its Challenges

This compound is a biphenyl carboxylic acid derivative, a class of compounds often synthesized via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. The purification of this molecule can be complicated by the presence of structurally similar impurities derived from the starting materials and side reactions. Its purification often requires more than a simple filtration, and a robust strategy is essential to achieve high purity.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Initial Purification

Symptom: After performing a standard purification protocol (e.g., extraction and solvent evaporation), you observe persistent impurities in your NMR or LC-MS analysis.

Possible Causes and Solutions:

  • Incomplete Reaction: The Suzuki-Miyaura coupling may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the limiting reagent.[1]

  • Side Reactions: The Suzuki-Miyaura coupling is prone to side reactions that generate impurities structurally similar to the desired product, making them difficult to separate.[2] Common side reactions include:

    • Homo-coupling: The coupling of two molecules of the same starting material.[2][3]

    • Dehalogenation: The replacement of the halide on one of the coupling partners with a hydrogen atom.[2]

    • Protodeboronation: The cleavage of the C-B bond in the boronic acid starting material, replacing it with a C-H bond.[2]

    • Solution: Optimize the reaction conditions to minimize side product formation. This includes careful selection of the catalyst, base, and solvent, as well as maintaining an inert atmosphere to prevent oxidative side reactions.[2][3][4]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product.

    • Solution: Employ techniques to remove residual palladium, such as treatment with a scavenger resin or activated carbon.

Workflow for Diagnosing and Removing Persistent Impurities:

start Crude Product with Persistent Impurities check_reaction Analyze by LC-MS/NMR to Identify Impurities start->check_reaction incomplete Incomplete Reaction (Starting Materials Present) check_reaction->incomplete Unreacted SMs side_products Side Products (e.g., Homo-coupling) check_reaction->side_products Byproducts pd_catalyst Residual Palladium check_reaction->pd_catalyst Pd present optimize Optimize Reaction Conditions incomplete->optimize side_products->optimize scavenge Treat with Palladium Scavenger pd_catalyst->scavenge re_purify Re-purify by Crystallization or Chromatography optimize->re_purify scavenge->re_purify final_product Pure Product re_purify->final_product

Caption: Troubleshooting workflow for persistent impurities.

Problem 2: Difficulty with Crystallization

Symptom: You are unable to induce crystallization of the purified product, or the resulting solid is oily or amorphous.

Possible Causes and Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Ensure the material is of high purity before attempting crystallization. Consider an additional purification step, such as column chromatography, prior to crystallization.[1]

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.

    • Solution: A common and effective method for biphenyl carboxylic acids is recrystallization from a binary solvent system, such as aqueous ethanol or benzene/petroleum ether.[5][6] The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation of an amorphous solid rather than slow crystal growth.

    • Solution: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Recommended Crystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes slightly turbid.

  • Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and how does this impact purification?

A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1] This method is highly efficient for forming the biphenyl linkage. However, it can introduce specific impurities that co-elute with the product during chromatography or co-precipitate during crystallization. Understanding the potential byproducts of this reaction is key to developing a successful purification strategy.[2][3]

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: The carboxylic acid moiety makes the compound's solubility pH-dependent. This property can be exploited for purification. An acid-base extraction is a powerful technique to separate the acidic product from non-acidic impurities.

Acid-Base Purification Workflow:

start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3, NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with HCl aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 2'-Fluoro-4'-methoxybiphenyl- 3-carboxylic acid filter->pure_product

Caption: Acid-base extraction workflow for purification.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for determining the purity of the final product and for identifying any impurities present.[7][8] For routine monitoring of reaction progress and chromatographic fractions, Thin-Layer Chromatography (TLC) is a quick and valuable tool.[8]

Purity Analysis Data Summary:

Analytical TechniquePurposeKey Information Provided
HPLC Quantitative purity assessmentPercentage purity, detection of impurities
LC-MS Impurity identificationMolecular weight of the product and impurities
NMR Structural confirmationConfirmation of the chemical structure
TLC Reaction monitoringQualitative assessment of reaction completion

IV. References

  • Think Chem. (2022, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Veeprho. (n.d.). Diflunisal Impurities and Related Compound. Retrieved from [Link]

  • Koch, G., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 2(29), 9248-9253.

  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]

  • El-Kimary, E. I., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC International, 104(6), 1719–1725.

  • Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallic Chemistry.

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Boron-Chem. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diflunisal-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid. Retrieved from

  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy-. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.

  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting low conversion in biphenyl carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion

Welcome to the technical support center for biphenyl carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The following resources are structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Initial Diagnosis & First Principles

Q1: My Suzuki-Miyaura reaction for a biphenyl carboxylic acid has a very low yield or failed completely. What are the first and most critical checkpoints?

A1: When a cross-coupling reaction fails, a systematic approach is essential. Before diving into complex optimization, verify the foundational pillars of the experiment. Low conversion is often traced back to a few common culprits.

Initial Checkpoints:

  • Inert Atmosphere Integrity: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst through oxidation.[1][2] Ensure your reaction vessel was properly flame-dried or oven-dried, and that all solvents and liquid reagents were rigorously degassed. The system must be maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[3]

  • Reagent Purity and Stoichiometry: Verify the purity of your aryl halide and boronic acid. Impurities can act as catalyst poisons. Crucially, re-evaluate the stoichiometry. An excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to compensate for potential side reactions like homocoupling or protodeboronation.[2]

  • Catalyst Activity: The palladium source is the heart of the reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][4] If you are using a catalyst that has been stored for a long time, its activity may be compromised. Consider using a fresh batch or a more robust, pre-activated Pd(0) source.[2][3]

This initial triage can often solve the problem without extensive re-optimization. A logical workflow for troubleshooting is essential.

G start Low Conversion Observed reagents Check Reagents start->reagents atmosphere Check Reaction Atmosphere start->atmosphere catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions purity Purity (Aryl Halide, Boronic Acid) Anhydrous Solvents/Base reagents->purity Verify stoich Stoichiometry Correct? (Boronic Acid typically in excess) reagents->stoich Verify degas Proper Degassing? (Sparging, Freeze-Pump-Thaw) atmosphere->degas Confirm inert Maintained Inert Gas? (N2 or Ar Balloon) atmosphere->inert Confirm source Pd Source Active? (Fresh? Precatalyst?) catalyst->source Assess ligand Ligand Appropriate & Intact? catalyst->ligand Assess temp Temperature Optimal? conditions->temp Review base Base Choice & Strength Correct? conditions->base Review success Problem Solved purity->success stoich->success degas->success inert->success source->success ligand->success temp->success base->success

Initial Troubleshooting Workflow

Section 2: The Catalytic System

The Suzuki-Miyaura coupling is driven by a palladium catalyst. Understanding its catalytic cycle is key to troubleshooting. Problems can arise at any stage: oxidative addition, transmetalation, or reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 LₙPd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition R¹-X Transmetalation L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation R²-B(OR)₂ + Base Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Biphenyl Product) Transmetalation->Product

Sources

Technical Support Center: 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common stability issues encountered during experimental work with this compound. As a specialized biphenyl carboxylic acid derivative, understanding its stability profile is critical for obtaining reliable and reproducible results.

This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and inherent properties of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability in its solid form, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] A supplier datasheet indicates a shelf life of up to 1095 days under these conditions, suggesting good stability as a solid.[1] For more sensitive applications or longer-term storage, some suppliers of similar fluorinated biphenyl carboxylic acids recommend storage at -20°C.[2]

Q2: How should I prepare and store solutions of this compound?

A2: The choice of solvent and storage conditions for solutions is critical. Due to the carboxylic acid moiety, the compound's solubility and stability can be pH-dependent.[3][4] For non-aqueous applications, dissolve the compound in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For aqueous buffers, the pH should be carefully considered. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store in the dark at 2-8°C. Avoid prolonged exposure to aqueous conditions, especially at extreme pH values, to minimize the risk of hydrolysis.[5]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure and data from related compounds, several degradation pathways are plausible:

  • Photodegradation: Cleavage of the C-F bond or other ring modifications induced by UV light exposure.[6][7]

  • Thermal Decomposition: At elevated temperatures, biphenyl carboxylic acids can undergo decarboxylation (loss of CO2) or ketonization.[8]

  • Hydrolysis: The carboxylic acid group itself is generally stable, but interactions with other functional groups in a formulation or reaction mixture, particularly at non-neutral pH, could lead to unforeseen reactions.[3][9]

  • Oxidation: The biphenyl core and methoxy group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or radical species.[10][11]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific experimental issues.

Issue 1: Inconsistent or lower-than-expected potency/activity in biological assays.

Q: My experimental results show variable or declining activity of the compound over time. What could be the cause?

A: This is a classic sign of compound instability in the assay medium. The underlying cause is likely degradation of the parent molecule into less active or inactive species.

Troubleshooting Workflow:

Sources

Technical Support Center: Recrystallization of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS: 1182754-74-0)[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this molecule. The guidance is grounded in established purification principles for aromatic carboxylic acids and is designed for researchers, chemists, and drug development professionals aiming for high-purity material.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiment.

Question: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This phenomenon typically occurs for two primary reasons:

  • High Solute Concentration & Rapid Cooling: If the solution is supersaturated to a great extent or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.[4] Instead, they crash out of the solution as a disordered, supercooled liquid.

  • Melting Point vs. Solvent Boiling Point: The issue is prevalent when the melting point of the impure solid is lower than the boiling point of the chosen solvent.[5][6] The compound melts in the hot solvent before it fully dissolves, and upon cooling, it separates as an oil. Impurities can significantly depress the melting point, exacerbating this problem.[5]

Solutions:

  • Re-heat and Add More Solvent: Gently re-heat the flask to re-dissolve the oil. Once dissolved, add a small additional volume (5-10%) of the primary solvent to slightly reduce the saturation level.[5]

  • Slow Down the Cooling Rate: This is the most critical parameter. Do not place the hot flask directly on a cold surface or in an ice bath.[4] Allow the flask to cool slowly on a benchtop, insulated by a few paper towels or a cork ring. Slow cooling provides the necessary time for proper crystal nucleation and growth.[3]

  • Lower the Solution Temperature: If the melting point of your compound is the issue, try using a lower boiling point solvent or a mixed solvent system that allows dissolution at a temperature below the compound's melting point.

  • Try a Different Solvent System: The polarity of your solvent may be too different from your compound, promoting separation rather than crystallization.[6] Refer to the solvent selection table in the FAQ section for alternatives.

Question: I've followed the cooling procedure, but no crystals have formed. What should I do?

Answer:

The failure of crystals to appear is usually due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

Solutions:

  • Address Potential Oversaturation:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges of the scratch provide a surface for nucleation to begin.[3][7]

    • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[3][7]

  • Address Excessive Solvent:

    • Evaporate Excess Solvent: If nucleation techniques fail, it is highly likely that too much solvent was used, and the solution is not saturated at the lower temperature.[3][5] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[5]

    • Add an Anti-Solvent (for mixed solvent systems): If you are using a mixed solvent system where the compound is soluble in solvent A and insoluble in solvent B (the "anti-solvent"), you can slowly add drops of solvent B to the cooled solution until it becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a drop or two of solvent A to clarify the solution, then allow it to stand.

Question: My final yield is very low. What are the likely causes?

Answer:

A low recovery is a frustrating outcome. While some product loss is inherent to the recrystallization process (due to the compound's finite solubility even in the cold solvent), yields below 70-80% often indicate a procedural issue.[7]

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common reason for poor yield.[3][5][7] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[7] Any excess will retain a larger portion of your compound in the final cold solution (the mother liquor).

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Incomplete Cooling: Ensure the solution has been cooled sufficiently, typically to room temperature followed by an ice-water bath, to maximize the precipitation of the solid from the solution.[8]

  • Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a portion of your purified product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[8][9] Given the structure of this compound—which contains a polar carboxylic acid group capable of hydrogen bonding, a large nonpolar biphenyl core, and moderately polar fluoro and methoxy groups—a solvent of intermediate polarity or a mixed-solvent system is recommended.

Solvent SystemRationale & CommentsBoiling Point (°C)
Ethanol/Water Primary Recommendation. The compound should dissolve well in hot ethanol. Water can then be added as an anti-solvent to the hot solution until turbidity is observed, followed by a few drops of ethanol to re-clarify before slow cooling. This is a common and effective system for many carboxylic acids.[10]78-100
Ethyl Acetate/Hexane Good Alternative. Ethyl acetate is a good solvent for moderately polar compounds.[9] Dissolve the compound in a minimum of hot ethyl acetate, then add hexane as the anti-solvent. This system is often used for purifying biphenyl derivatives.[11]69-78
Methanol Methanol is a polar solvent that may be effective on its own, especially if the crude material is highly impure with nonpolar contaminants.[9] A related compound, 2-fluoro-4-methoxyacetophenone, is recrystallized from methanol.[12]65
Toluene A higher-boiling aromatic solvent that can be effective for aromatic compounds.[13] Use with caution due to the higher temperature.111

Q2: How can I remove colored impurities from my crude product?

If your solution is colored by high-molecular-weight, polar impurities, activated charcoal can be used.

  • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much charcoal can adsorb your product and reduce the yield.[5]

  • Execution: Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities will adsorb to the charcoal.

  • Removal: Perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal before allowing the clear solution to cool and crystallize.

Q3: How do I know if my recrystallized product is pure?

Purity is typically assessed by two methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and the range to broaden.[4] Compare the experimental melting point to the literature value.

  • Chromatographic/Spectroscopic Analysis: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more quantitative assessment of purity by detecting residual impurities.

Visualized Experimental Workflow

The following diagrams illustrate the standard recrystallization process and a troubleshooting decision tree.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot solvent A->B Heat to boiling C Solution contains insoluble impurities? B->C D Filter hot solution through pre-heated funnel C->D Yes E Allow filtrate to cool slowly to room temp. C->E No D->E F Cool further in an ice-water bath E->F G Collect crystals via suction filtration F->G H Rinse with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I J Pure Product I->J

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Tree Start Problem Encountered During Cooling Problem1 No Crystals Form Start->Problem1 Problem2 Oily Liquid Forms Start->Problem2 Cause1A Too much solvent used? Problem1->Cause1A Check Cause2A Cooling too rapid? Problem2->Cause2A Check Solution1A Boil off excess solvent and re-cool Cause1A->Solution1A Yes Cause1B Supersaturated solution? Cause1A->Cause1B No Solution1B Scratch flask wall or add seed crystal Cause1B->Solution1B Likely Solution2A Re-heat to dissolve oil, add 10% more solvent, cool SLOWLY Cause2A->Solution2A Yes Cause2B High impurity load or low melting point? Cause2A->Cause2B No Solution2B Consider chromatography first or change solvent system Cause2B->Solution2B Likely

Caption: Troubleshooting decision tree for common issues.

Detailed Experimental Protocol: Recrystallization from Ethanol/Water

This protocol provides a step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (appropriate size for the scale)

  • Hot plate/stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. It is critical to add the minimum amount of solvent necessary to avoid reducing your final yield.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a micro-spatula of activated charcoal, and reheat to a boil for 2-3 minutes. Proceed to hot filtration (Step 4). If the solution is clear, skip to Step 5.

  • Hot Filtration (If Necessary): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal or any other insoluble impurities.

  • Induce Crystallization: To the clear, hot solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of hot ethanol to make the solution clear again. This ensures the solution is perfectly saturated for optimal crystal growth.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold ethanol/water (in the same approximate ratio) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 65(12), 1128. [Link]

  • Chem Tube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Brainly.com. (2023, October 5). Complete the following paragraph describing the selection of an appropriate solvent for. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Angene. (n.d.). This compound. [Link]

Sources

Technical Support Center: Catalyst Selection for Hindered Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in hindered biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sterically demanding Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and expert insights to help you overcome common challenges and optimize your synthetic strategies.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My Suzuki-Miyaura reaction is yielding low to no desired biphenyl product, even with extended reaction times. What are the primary causes?

A1: Low or nonexistent yields in hindered couplings often point to issues with one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Steric hindrance dramatically impacts each of these stages.

  • Inefficient Oxidative Addition: This is frequently the rate-determining step, especially with electron-rich or sterically encumbered aryl halides.[1][2] The bulky substituents impede the approach of the palladium catalyst to the carbon-halogen bond.

  • Sluggish Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be slowed by steric clashes between the coupling partners on the catalyst.

  • Difficult Reductive Elimination: The final step, which forms the C-C bond and regenerates the active Pd(0) catalyst, can be sterically hindered, preventing the release of the final product.[3]

  • Catalyst Deactivation: The catalyst may be decomposing before the reaction can proceed to completion. This can be caused by a variety of factors, including the presence of oxygen or other impurities.[4][5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] Switch to a more robust system. Buchwald-type biarylphosphine ligands and their corresponding palladacycle precatalysts are specifically designed for these challenging reactions.[7] Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[8]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with hindered substrates.

  • Choice of Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation step with hindered boronic acids.[8]

  • Solvent Effects: Aprotic polar solvents like dioxane, toluene, or DMF are generally preferred. The addition of a small amount of water can sometimes be beneficial, particularly when using phosphate bases.[9]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction where two boronic acid molecules couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this unwanted pathway.[10]

Preventative Measures:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of Pre-catalysts: Employing a well-defined palladium pre-catalyst, such as a Buchwald G2, G3, or G4 palladacycle, can help to minimize the amount of active Pd(II) at the start of the reaction.[7]

  • Control of Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.

Q3: My reaction works, but requires very high catalyst loading. How can I improve the turnover number (TON)?

A3: High catalyst loading is often a symptom of an inefficient catalytic system or catalyst deactivation. To improve the TON, focus on enhancing catalyst stability and activity.

Optimization Strategies:

  • Ligand Tuning: The electronic and steric properties of the phosphine ligand are paramount.[11] Electron-rich and bulky ligands, such as those developed by Buchwald, are known to promote the crucial oxidative addition and reductive elimination steps, leading to more efficient catalysis.[7][12][13]

  • Palladacycle Pre-catalysts: These are often more stable and active than catalysts generated in situ from a palladium salt and a ligand.[14][15] They ensure a 1:1 palladium-to-ligand ratio and can lead to lower required catalyst loadings.[7]

  • Reaction Conditions: Re-evaluate your choice of base, solvent, and temperature. A systematic screening of these parameters can often reveal conditions that lead to higher catalyst turnover.

II. Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection
  • What are Buchwald ligands and why are they effective for hindered biphenyl synthesis? Buchwald ligands are a class of bulky, electron-rich biarylphosphine ligands. Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl halide to the palladium center.[7][12][13] This combination makes them particularly effective for coupling sterically demanding substrates.[8]

  • What is the advantage of using a palladacycle pre-catalyst? Palladacycle pre-catalysts are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[15] They offer several advantages over traditional palladium sources, including improved stability, higher activity, and better control over the palladium-to-ligand ratio, often resulting in lower catalyst loadings and shorter reaction times.[7]

  • Are there alternatives to palladium catalysts for hindered biphenyl synthesis? While palladium remains the most common catalyst, nickel-based systems have emerged as a cost-effective alternative.[1] Nickel catalysts, particularly with N-heterocyclic carbene (NHC) or specialized phosphine ligands, have shown promise in coupling challenging substrates, including some that are unreactive with palladium.[4][16]

Reaction Parameters
  • How does the choice of base affect the reaction? The base plays a crucial role in the transmetalation step by activating the boronic acid. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8]

  • What is the role of water in the reaction mixture? While Suzuki couplings are often run under anhydrous conditions, the addition of a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄.[9] Water can help to dissolve the base and facilitate the formation of the active boronate species.

  • Can I use aryl chlorides for hindered biphenyl synthesis? Aryl chlorides are more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[1][17] However, with the advent of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), the coupling of hindered aryl chlorides has become more feasible.[18]

III. Experimental Protocols & Data

Table 1: Comparison of Catalyst Systems for a Hindered Suzuki-Miyaura Coupling
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100<10[6]
2Pd₂(dba)₃SPhosK₃PO₄Dioxane100>95[6]
3Pd(OAc)₂XPhosK₃PO₄Toluene11092[8]
4XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100>95[6]

This table illustrates the dramatic improvement in yield when moving from a traditional catalyst to a modern Buchwald-type system for a sterically demanding coupling.

General Procedure for a Hindered Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.5-2 mol%) and ligand (if not using a pre-catalyst).

  • Add the degassed solvent via syringe.

  • The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

IV. Mechanistic Insights & Visualizations

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Yield catalyst Is an appropriate catalyst/ligand for hindered coupling being used? start->catalyst buchwald Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) and/or a palladacycle pre-catalyst. catalyst->buchwald No conditions Are the reaction conditions optimized? catalyst->conditions Yes buchwald->conditions optimize Screen stronger bases (K3PO4, Cs2CO3), higher temperatures, and different solvents (dioxane, toluene). conditions->optimize No side_reactions Are side reactions like homocoupling or protodeboronation observed? conditions->side_reactions Yes optimize->side_reactions degas Ensure rigorous degassing of solvent and reaction setup. Check boronic acid stability. side_reactions->degas Yes success Improved Yield side_reactions->success No degas->success

Caption: A decision tree for troubleshooting low-yielding hindered Suzuki couplings.

V. References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace.

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem.

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed - NIH.

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH.

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central.

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate.

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.

  • Buchwald Portfolio: Palladacycles and Ligands - Sigma-Aldrich.

  • overcoming steric hindrance in Herqueline synthesis - Benchchem.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.

  • Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate.

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI.

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.

  • Buchwald Ligands and Precatalysts Table of Contents - CiteSeerX.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

  • Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization - PubMed.

  • Alkylation of biphenyl with propylene using acid catalysts | Request PDF - ResearchGate.

  • New Palladium Precatalysts For Cross-Coupling Reactions - ABCR.

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).

  • G3 and G4 Buchwald Precatalysts - Sigma-Aldrich.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.

  • (PDF) Synthesis of Hindered Biphenyls by Sequential - Amanote Research.

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.

  • Suzuki Coupling: Mechanism & Examples | NROChemistry.

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters.

  • Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment - PubMed.

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Overcoming poor solubility of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the poor aqueous solubility of this compound. This guide provides a structured, science-first approach to systematically overcoming these issues, ensuring the successful progression of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of this compound and the underlying reasons for its solubility challenges.

Q1: What are the key physicochemical properties of this compound that contribute to its poor solubility?

A1: The poor aqueous solubility of this compound is multifactorial, stemming from its distinct molecular structure. While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and similar compounds.

  • High Lipophilicity: The biphenyl core is a large, non-polar structure, which leads to a high partition coefficient (logP). This hydrophobicity is the primary driver of its poor affinity for aqueous media.

  • Crystal Lattice Energy: Biphenyl structures are often planar and pack efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces during dissolution, further limiting solubility.[1]

  • Weakly Acidic Nature: The carboxylic acid group is the only ionizable functional group. Its acidity (pKa) is crucial for solubility, but its effect is highly dependent on the pH of the solution. The electron-withdrawing effect of the nearby fluorine atom likely lowers the pKa compared to a simple benzoic acid.

A summary of its predicted and known properties is provided below:

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₄H₁₁FO₃[2]-
Molecular Weight 246.24 g/mol Larger molecules can be more difficult to solvate.[3]
Structure This compoundLarge hydrophobic biphenyl core.
Predicted pKa ~3.5 - 4.5Weakly acidic. Ionization and solubility will increase significantly at pH > 5.
Predicted logP > 3.0Highly lipophilic, indicating a strong preference for non-polar environments over water.
Q2: What is the general strategic workflow for tackling the solubility of this compound?

A2: A tiered, systematic approach is recommended. Start with the simplest, most cost-effective methods and escalate to more complex formulation strategies only as needed. This workflow prioritizes methods suitable for early-stage in vitro screening and progresses toward strategies for in vivo studies.

The following diagram outlines a logical workflow for solubility enhancement:

Solubility_Workflow cluster_0 Initial Assessment & In Vitro Assays cluster_1 Advanced Formulation for In Vivo Studies start Poorly Soluble Compound ph_adjust pH Adjustment (Target pH > pKa + 1.5) start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent If insufficient check1 Solubility Adequate? cosolvent->check1 salt Salt Formation (e.g., Na+, K+, Tromethamine) check1->salt No end Proceed to PK/PD Studies check1->end Yes asd Amorphous Solid Dispersion (e.g., with PVP, HPMC) salt->asd If dissolution is still rate-limiting check2 Bioavailability Goal Met? asd->check2 check2->end Yes

Caption: Decision workflow for enhancing compound solubility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides specific, actionable solutions to common experimental problems encountered with this compound.

Guide 1: Compound Precipitation in Aqueous Buffers for In Vitro Assays

Problem: "I dissolve my compound in DMSO to make a 10 mM stock. When I dilute it into my phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay, it immediately precipitates."

This is a classic solubility issue where the compound, stable in a 100% organic solvent, crashes out when introduced to a predominantly aqueous environment.

Solution 1: pH Adjustment

  • Causality: As a carboxylic acid, the compound's solubility is governed by the Henderson-Hasselbalch equation.[4][5][6] At a pH below its pKa, it exists primarily in the neutral, less soluble form (R-COOH). At a pH above its pKa, it deprotonates to the more soluble carboxylate salt form (R-COO⁻). The goal is to ensure the final assay buffer pH is high enough to maintain the ionized state.

  • Recommendation: For robust solubility, the final pH of the solution should be at least 1.5 to 2 units above the compound's pKa.[7] Given a predicted pKa of ~4.0, a buffer at pH 7.4 should be adequate. However, high concentrations can suppress the local pH at the particle surface. Ensure your buffer has sufficient capacity.

Solution 2: Use of Co-solvents

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound.[8] This approach helps bridge the gap between the organic stock solution and the aqueous final medium.

  • Protocol: Preparing a 100 µM Working Solution in PBS with 0.5% DMSO

    • Prepare Stock: Prepare a 20 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO). Ensure it is fully dissolved.

    • Intermediate Dilution: Perform an intermediate dilution. Add 5 µL of the 20 mM DMSO stock to 95 µL of 100% DMSO to create a 1 mM solution (a 1:20 dilution). This step is critical to avoid shocking the compound with a drastic polarity change.

    • Final Dilution: Vigorously vortex the final aqueous buffer (e.g., PBS, pH 7.4). While vortexing, add 10 µL of the 1 mM intermediate DMSO solution to 990 µL of the buffer.

    • Final Concentration: This results in a 10 µM working solution in PBS containing a final DMSO concentration of 1%. Note: Most cell-based assays tolerate DMSO up to 0.5% or 1%, but this must be validated for your specific cell line as solvent can have intrinsic cytotoxic effects.[9][10][11]

  • Recommended Co-solvents for In Vitro Use:

Co-solventTypical Starting % (v/v)Notes & Cautions
DMSO ≤ 1.0%Widely used but can be cytotoxic at higher concentrations.[9][10] Validate with a vehicle control.
Ethanol ≤ 1.0%Can affect cell signaling and viability.[10] Less effective for highly lipophilic compounds.
PEG 400 1-5%Generally well-tolerated but increases viscosity.
N,N-Dimethylacetamide (DMAc) ≤ 0.5%A strong organic solvent; use with caution and verify cell line compatibility.[8]
Guide 2: Improving Dissolution Rate and Oral Bioavailability for In Vivo Studies

Problem: "My compound shows good in vitro potency but has very low oral bioavailability in my mouse model, likely due to poor solubility in the gastrointestinal tract."

For in vivo applications, simply using co-solvents is often insufficient or introduces toxicity concerns. More advanced formulation strategies are required.

Solution 1: Pharmaceutical Salt Formation

  • Causality: Converting the acidic parent drug into a salt is a highly effective method to improve aqueous solubility and dissolution rate.[7][12][13] The salt form (e.g., sodium carboxylate) readily dissociates in water, bypassing the high energy barrier required to break the crystal lattice of the parent acid.[14] A general rule suggests that a pKa difference of >2-3 units between the acid (drug) and base (counterion) will lead to stable salt formation.[7]

  • Protocol: Small-Scale Salt Screening

    • Select Counterions: Choose a set of pharmaceutically acceptable bases (counterions). Good candidates for a carboxylic acid include Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Tromethamine (Tris).

    • Stoichiometric Addition: Dissolve 100 mg of the parent acid in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

    • Add Base: In a separate vial, prepare an equimolar solution of the chosen base in the same solvent. Add the base solution dropwise to the acid solution while stirring.

    • Induce Precipitation: If a precipitate does not form immediately, either slowly add an anti-solvent (e.g., MTBE, heptane) or allow the solvent to evaporate slowly.

    • Isolate and Dry: Collect the resulting solid by filtration and dry under vacuum.

    • Characterize: Analyze the new solid form. Confirm salt formation via techniques like FT-IR (disappearance of the carboxylic acid C=O stretch and appearance of a carboxylate COO⁻ stretch). Measure the aqueous solubility and dissolution rate of the new salt form compared to the parent acid.

Common Counterions for Carboxylic AcidsResulting SaltKey Advantages
Sodium Hydroxide (NaOH)Sodium SaltHigh solubility, widely used.[7]
Potassium Hydroxide (KOH)Potassium SaltHigh solubility, often used when sodium is not desired.[7]
Tromethamine (Tris)Tromethamine SaltOrganic base, can form stable, crystalline salts.
L-LysineLysine SaltCan improve solubility and may be suitable for injectables.[7]

Solution 2: Amorphous Solid Dispersions (ASDs)

  • Causality: If salt formation does not sufficiently improve bioavailability (perhaps because the dissolution rate is still the limiting factor), an amorphous solid dispersion (ASD) is a powerful next step. In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix.[15][16] This high-energy, amorphous state eliminates the crystal lattice energy barrier, allowing the drug to dissolve rapidly and often achieve a supersaturated state in solution, which can significantly enhance absorption.[1][17]

  • Conceptual Workflow: Formulating an ASD

ASD_Workflow compound API (Crystalline) mix Dissolve API & Polymer in Solvent compound->mix polymer Polymer Carrier (e.g., PVP K30, HPMC-AS) polymer->mix solvent Common Solvent (e.g., Acetone/Methanol) solvent->mix process Solvent Evaporation (Spray Drying or Film Evaporation) mix->process asd Amorphous Solid Dispersion (API molecularly dispersed in polymer) process->asd

Caption: Conceptual process for creating an Amorphous Solid Dispersion.

  • Considerations: Developing an ASD is a complex process requiring specialized equipment (like a spray dryer or hot-melt extruder) and expertise in polymer selection and physical characterization (e.g., using DSC and XRD to confirm the amorphous state). Common polymers include polyvinylpyrrolidone (PVP) and hypromellose acetate succinate (HPMC-AS).[1][15]

References

  • Duarte, Í., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. Available at: [Link]

  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11). Available at: [Link]

  • Papadimitriou, S., et al. (2021). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 13(11), 1946. Available at: [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available at: [Link]

  • Frank, K.J., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release, 320, 302-332. Available at: [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 518-25. Available at: [Link]

  • Dahal, R. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Aher, N.G., et al. (2014). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Crystal Growth & Design, 14(5), 2151-2163. Available at: [Link]

  • Kumar, L., et al. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. Pharmaceutical Research, 38(8), 1295-1316. Available at: [Link]

  • Bergström, C.A.S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. Available at: [Link]

  • Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7469. Available at: [Link]

  • Brittain, H.G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Available at: [Link]

  • Bighash, M., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 18(2), 329-349. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 21(3), 331-340. Available at: [Link]

  • Qi, W., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols. Available at: [Link]

  • Makary, P. (2016). Principles of Salt Formation. ResearchGate. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-84. Available at: [Link]

  • Angene. This compound | 1182754-74-0. Available at: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]

  • Mofat, D.S., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Research, 5(2), 108-118. Available at: [Link]

  • Singh, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Kumar, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1604. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

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Technical Support Center: Analytical Method Development for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals involved in the analytical method development for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid and its impurities. This document is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the development of robust and reliable analytical methods.

Introduction to the Analyte and the Importance of Impurity Profiling

This compound is a complex organic molecule, and like many active pharmaceutical ingredients (APIs), its synthesis can result in the formation of various process-related impurities and degradation products.[1][2] Rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6][7]

This guide will focus on the development of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, coupled with UV and Mass Spectrometry (MS) detection, for the effective separation and quantification of this compound and its potential impurities.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is paramount to anticipating potential impurities. The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9]

Common Process-Related Impurities May Include:

  • Starting Materials: Unreacted starting materials from the coupling reaction.

  • Homocoupling Products: Self-coupling of the boronic acid or aryl halide starting materials.[8]

  • Intermediates: Incomplete reaction products or stable intermediates.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) and other reagents.

Potential Degradation Products:

  • Hydrolysis Products: If the compound is exposed to acidic or basic conditions, the carboxylic acid or methoxy group could be susceptible to hydrolysis.

  • Oxidative Degradation Products: Exposure to light or oxidizing agents could lead to the formation of various degradation products.

HPLC/UPLC Method Development Workflow

A systematic approach to method development is essential for achieving a robust and reliable separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analytical Target Profile (ATP) ColumnScreening Column & Stationary Phase Screening (C18, Phenyl-Hexyl, etc.) Start->ColumnScreening MobilePhaseScreening Mobile Phase Screening (Acetonitrile vs. Methanol, pH modifiers) ColumnScreening->MobilePhaseScreening GradientOptimization Gradient Profile Optimization MobilePhaseScreening->GradientOptimization FlowRateTemp Flow Rate & Temperature Adjustment GradientOptimization->FlowRateTemp SystemSuitability Define System Suitability Criteria FlowRateTemp->SystemSuitability Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation End End Validation->End Final Method

Caption: A systematic workflow for HPLC/UPLC method development.

Step-by-Step Experimental Protocol for HPLC Method Development

Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential impurities.

Materials:

  • This compound reference standard

  • Potential impurity reference standards (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffers (e.g., phosphate, acetate) and pH modifiers (e.g., formic acid, phosphoric acid, ammonium hydroxide)

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Mass spectrometer (optional but highly recommended for peak identification).

Methodology:

  • Initial Column and Mobile Phase Screening:

    • Rationale: The choice of stationary phase and mobile phase is critical for achieving the desired selectivity. A C18 column is a good starting point for reversed-phase chromatography of moderately polar compounds. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.

    • Procedure:

      • Prepare a stock solution of the API and any available impurities in a suitable solvent (e.g., acetonitrile/water).

      • Screen different columns (e.g., C18, Phenyl-Hexyl) with a generic gradient.

      • Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and pH values. The carboxylic acid moiety's ionization will be pH-dependent, affecting retention.

  • Optimization of Chromatographic Conditions:

    • Rationale: Fine-tuning the gradient, flow rate, and temperature can significantly improve peak shape and resolution.

    • Procedure:

      • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

      • Flow Rate and Temperature: Optimize the flow rate for efficiency and analysis time. Adjusting the column temperature can also influence selectivity and peak shape.

  • Wavelength Selection:

    • Rationale: Selecting an appropriate detection wavelength is crucial for sensitivity.

    • Procedure: Use the PDA detector to acquire UV spectra of the API and impurities to determine the optimal wavelength for detection of all components.

Sample HPLC Method Parameters

The following table provides a starting point for method development. These parameters will likely require optimization.

ParameterRecommended Starting Conditions
Column C18, 100 Å, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm (or optimal wavelength)
Injection Volume 2 µL

Mass Spectrometry (MS) for Impurity Identification

Pairing HPLC/UPLC with a mass spectrometer is a powerful tool for the structural elucidation of unknown impurities.

Key MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids. Both positive and negative ion modes should be evaluated.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of parent ions provides structural information for identification.

Troubleshooting Guide

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Identify the issue Cause1 Peak Tailing Problem->Cause1 Cause2 Poor Resolution Problem->Cause2 Cause3 Ghost Peaks Problem->Cause3 Cause4 Baseline Noise/Drift Problem->Cause4 Solution1 Adjust mobile phase pH Use a different column Check for column overload Cause1->Solution1 Solution2 Optimize gradient Change mobile phase organic solvent Reduce flow rate Cause2->Solution2 Solution3 Check for carryover Ensure proper needle wash Analyze blank injections Cause3->Solution3 Solution4 Degas mobile phase Check for leaks Clean detector cell Cause4->Solution4

Caption: A troubleshooting decision tree for common HPLC issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase; Column overload.Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. Consider a different stationary phase. Inject a lower concentration of the sample.[10][11]
Poor Resolution Inadequate separation between the main peak and impurities.Optimize the gradient profile (shallower gradient). Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a longer column or a column with a smaller particle size.[11]
Ghost Peaks Carryover from previous injections; Contamination in the mobile phase or system.Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample. Prepare fresh mobile phase daily.[12]
Baseline Noise or Drift Air bubbles in the mobile phase; Leaks in the system; Detector lamp aging.Degas the mobile phase thoroughly. Inspect all fittings for leaks. Check the detector lamp's usage and replace if necessary.[10]
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature.Ensure proper mixing of the mobile phase. Use a column oven to maintain a stable temperature.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for this compound?

A1: A high-quality C18 column is an excellent starting point due to the non-polar biphenyl structure and the polar carboxylic acid group. However, if you experience issues with peak shape or co-elution, consider a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds through pi-pi interactions.

Q2: How does the mobile phase pH affect the chromatography?

A2: The pH of the mobile phase will significantly impact the retention and peak shape of this compound. At a pH well below its pKa, the carboxylic acid will be protonated and more retained. At a pH above its pKa, it will be deprotonated (anionic) and will elute earlier. Operating at a consistent pH is crucial for reproducible results.

Q3: I am seeing a broad peak for my main component. What should I do?

A3: Broad peaks can be caused by several factors.[11] First, check for column overload by injecting a diluted sample. If the peak shape improves, you were likely overloading the column. If not, consider adjusting the mobile phase pH to suppress ionization. Also, ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.

Q4: How can I confirm the identity of an unknown impurity peak?

A4: The most definitive way to identify an unknown impurity is by using HPLC coupled with high-resolution mass spectrometry (HRMS). HRMS will provide an accurate mass, which can be used to determine the elemental composition. Further fragmentation using MS/MS can provide structural information to elucidate the impurity's structure.

Q5: What are the key parameters for method validation according to ICH guidelines?

A5: According to ICH Q2(R2) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][4][5][6][7] The extent of validation depends on the intended purpose of the analytical procedure.[5][6]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Revvity.
  • Synthesis of Biphenyls. (2025).
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
  • Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. (2018). Journal of the Chilean Chemical Society.
  • Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). (2023). Austin Publishing Group.

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Validation & Comparative

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid vs. non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid versus its Non-Fluorinated Analogue in the Context of Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates represents a powerful tool for optimizing molecular properties. This guide provides a detailed comparative analysis of this compound and its non-fluorinated counterpart, 4'-methoxybiphenyl-3-carboxylic acid. We will delve into the anticipated effects of the ortho-fluoro substitution on key physicochemical and pharmacological parameters, grounded in established principles of fluorine chemistry and supported by data from analogous systems. This document is intended for researchers and professionals in drug development, offering both theoretical insights and practical experimental frameworks.

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom, particularly on an aromatic ring, can induce profound changes in a molecule's properties. Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å). This unique combination allows it to act as a "super-hydrogen" bioisostere, subtly yet significantly altering electronic distribution, pKa, lipophilicity, metabolic stability, and conformation.

In the case of this compound, the fluorine atom is positioned ortho to the biphenyl linkage. This specific placement is predicted to have several key consequences compared to the non-fluorinated analogue.

Physicochemical Properties: A Head-to-Head Comparison

While direct experimental data for a side-by-side comparison of these specific molecules is not extensively published, we can predict the impact of the 2'-fluoro substitution based on well-established principles of physical organic chemistry.

Property4'-methoxybiphenyl-3-carboxylic acid (Analogue)This compoundPredicted Effect of Fluorination
Molecular Weight 228.24 g/mol 246.23 g/mol Increase
pKa (Carboxylic Acid) ~4.0 - 4.5~3.8 - 4.3Increased acidity due to electron-withdrawing nature of fluorine.
LogP (Lipophilicity) ~3.5~3.7Increased lipophilicity; fluorine often enhances partitioning into nonpolar environments.
Conformation Relatively free rotation around the biphenyl bond.Restricted rotation (higher rotational barrier) due to steric hindrance from the ortho-fluoro group.Locked conformation may lead to higher receptor binding affinity and selectivity.
Metabolic Stability The unsubstituted 2'-position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.The 2'-position is blocked by the fluorine atom, preventing metabolic hydroxylation at that site.Enhanced metabolic stability and longer biological half-life.

The Conformational Impact of Ortho-Fluorination

The ortho-fluoro group is expected to impose a significant steric barrier to rotation around the C-C single bond connecting the two phenyl rings. This torsional strain forces the rings into a more twisted, non-planar conformation.

Caption: Conformational differences induced by ortho-fluorination.

This "locked" conformation can be highly advantageous in drug design. By pre-organizing the molecule into a bioactive conformation that fits a specific protein binding pocket, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.

Impact on Biological Activity: A Mechanistic Hypothesis

Let's hypothesize a common target for biphenyl carboxylic acids: an enzyme with a hydrophobic binding pocket adjacent to a basic residue that interacts with the carboxylate group.

Potential Binding Interactions

G cluster_0 Binding Pocket cluster_1 Ligand (Fluorinated) pocket_hydrophobic Hydrophobic Pocket pocket_basic Basic Residue (e.g., Arg, Lys) (NH3+) ligand_cooh Carboxylate (COO-) ligand_cooh->pocket_basic Ionic Bond ligand_biphenyl Biphenyl Scaffold ligand_biphenyl->pocket_hydrophobic Hydrophobic Interactions ligand_fluoro 2'-Fluoro Group ligand_fluoro->pocket_hydrophobic Enhanced van der Waals / Hydrophobic Interactions

Caption: Hypothesized binding mode of the fluorinated ligand.

The increased acidity (lower pKa) of the fluorinated compound ensures it is more readily deprotonated at physiological pH, strengthening the ionic interaction with the basic residue. Furthermore, the locked, twisted conformation may allow for a more optimal fit within the hydrophobic pocket, enhancing binding affinity.

Experimental Protocols for Comparative Evaluation

To empirically validate these predicted differences, a series of standardized assays should be performed.

Synthesis via Suzuki Coupling

A reliable method for synthesizing both compounds is the Suzuki coupling reaction.

G start Reactants: - Aryl Halide (A) - Boronic Acid (B) - Palladium Catalyst - Base step1 Reaction Setup: Combine reactants in a suitable solvent (e.g., Toluene/Water). start->step1 step2 Heating: Heat the mixture under an inert atmosphere (e.g., N2 or Ar) for several hours. step1->step2 step3 Work-up: Cool the reaction, perform an aqueous work-up to remove inorganic salts. step2->step3 step4 Purification: Purify the crude product using column chromatography or recrystallization. step3->step4 end Final Product: Biphenyl Carboxylic Acid Ester step4->end hydrolysis Saponification: Hydrolyze the ester to the carboxylic acid using NaOH or LiOH. end->hydrolysis

Caption: General workflow for Suzuki coupling synthesis.

Detailed Protocol:

  • Reactant Combination: In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 eq), either (4-methoxyphenyl)boronic acid or (2-fluoro-4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting methyl ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature until the reaction is complete.

  • Acidification: Acidify the mixture with 1N HCl to precipitate the carboxylic acid product, which can then be collected by filtration.

Determination of pKa

The pKa can be determined accurately using potentiometric titration.

  • Sample Preparation: Prepare a ~10 mM solution of the carboxylic acid in a co-solvent system (e.g., 50:50 Methanol:Water).

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Measurement of Lipophilicity (LogP)

The shake-flask method using n-octanol and water is a standard procedure.

  • System Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

  • Sample Addition: Dissolve a known amount of the compound in the buffered aqueous solution.

  • Partitioning: Mix this solution with an equal volume of the saturated n-octanol in a separatory funnel. Shake vigorously for 30 minutes to allow for partitioning equilibrium.

  • Separation: Allow the layers to separate completely.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using UV-Vis spectroscopy or HPLC.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous]).

In Vitro Metabolic Stability Assay

A liver microsomal stability assay is a common method to assess metabolic liabilities.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound (at a final concentration of ~1 µM), and a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Conclusion

The strategic placement of a fluorine atom at the 2'-position of 4'-methoxybiphenyl-3-carboxylic acid is predicted to have a cascade of beneficial effects for drug development. These include enhanced metabolic stability by blocking a key site of oxidation, increased acidity for stronger target interactions, and, perhaps most importantly, the imposition of a conformationally restricted geometry that can lead to superior binding affinity and selectivity. While this guide is based on established medicinal chemistry principles, the provided experimental protocols offer a clear roadmap for the empirical validation and direct comparison of these two compounds, enabling a data-driven approach to lead optimization.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

The Elusive Structure-Activity Relationship of 2'-Fluoro-4'-methoxybiphenyl Derivatives: A Call for Focused Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Gemini Advanced Sciences – In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel therapeutics across a spectrum of diseases. The strategic incorporation of fluorine and methoxy substituents has been a well-documented approach to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. However, a comprehensive and focused investigation into the structure-activity relationship (SAR) of a specific and promising scaffold, the 2'-fluoro-4'-methoxybiphenyl core, remains conspicuously absent from the current scientific literature. This guide, therefore, aims to highlight the potential of this scaffold, underscore the critical need for systematic SAR studies, and propose a roadmap for future research in this area.

The Biphenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a common feature in many approved drugs and clinical candidates. Its rigid yet conformationally flexible nature allows it to effectively present substituents for interaction with biological targets. The two phenyl rings can be functionalized to fine-tune properties such as solubility, metabolic stability, and target affinity.

Strategic Functionalization: The Role of Fluorine and Methoxy Groups

The introduction of a fluorine atom at the 2'-position and a methoxy group at the 4'-position of the biphenyl scaffold is a deliberate medicinal chemistry strategy.

  • 2'-Fluoro Substitution: The fluorine atom, with its small size and high electronegativity, can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2] The placement at the 2'-position can also induce a specific conformation of the biphenyl rings, which may be crucial for optimal target engagement.

  • 4'-Methoxy Substitution: The methoxy group is a common hydrogen bond acceptor and can participate in key interactions within a target's binding pocket. Its electronic properties can also influence the overall electron distribution of the aromatic system. Furthermore, the methoxy group can impact solubility and metabolic pathways.[3]

Potential Therapeutic Applications: An Uncharted Territory

Based on the biological activities of structurally related compounds, the 2'-fluoro-4'-methoxybiphenyl scaffold holds promise in several therapeutic areas:

  • Anti-Inflammatory Agents: Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have shown potential as anti-inflammatory agents.[4][5] This suggests that the 2'-fluoro-biphenyl core could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

  • Kinase Inhibitors: The biphenyl scaffold is a common feature in many kinase inhibitors. The 2'-fluoro-4'-methoxybiphenyl core could be explored for its potential to inhibit various kinases implicated in cancer and other diseases. The specific substitution pattern may offer a unique handle for achieving selectivity against specific kinase targets.

  • Central Nervous System (CNS) Agents: The presence of a 2-fluoro-4-methoxyphenyl group in a ligand for the metabotropic glutamate receptor 2 (mGluR2) suggests potential applications in neuroscience.[6] The lipophilicity and potential for blood-brain barrier penetration conferred by the fluoro and methoxy groups make this scaffold an interesting candidate for CNS drug discovery.

A Proposed Roadmap for Future Research

To unlock the full potential of the 2'-fluoro-4'-methoxybiphenyl scaffold, a systematic and focused research effort is required. The following workflow is proposed:

Caption: A proposed workflow for the systematic investigation of 2'-fluoro-4'-methoxybiphenyl derivatives.

Experimental Protocols

1. Synthesis of 2'-Fluoro-4'-methoxybiphenyl Derivatives:

A versatile and efficient method for the synthesis of the 2'-fluoro-4'-methoxybiphenyl core and its derivatives is the Suzuki-Miyaura cross-coupling reaction.

  • Step 1: Preparation of Boronic Acid/Ester: Start with commercially available 4-methoxyphenylboronic acid or synthesize it from 4-bromoanisole.

  • Step 2: Suzuki-Miyaura Coupling: React the 4-methoxyphenylboronic acid with a suitable 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Step 3: Derivatization: The resulting 2'-fluoro-4'-methoxybiphenyl can be further functionalized using standard organic chemistry transformations to generate a library of analogs with diverse substituents on either phenyl ring.

2. In Vitro Biological Assays:

The choice of biological assay will depend on the identified therapeutic target. For example, if targeting a specific kinase:

  • Kinase Inhibition Assay: Utilize a biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) or a filter-binding assay, to determine the IC₅₀ values of the synthesized compounds against the target kinase.

  • Cellular Proliferation Assay: Employ a cell-based assay, such as the MTT or CellTiter-Glo assay, to assess the anti-proliferative activity of the compounds in a relevant cancer cell line.

Conclusion: A Call to Action

The 2'-fluoro-4'-methoxybiphenyl scaffold represents a promising yet underexplored area in medicinal chemistry. The strategic combination of a biphenyl core with 2'-fluoro and 4'-methoxy substituents offers a unique set of properties that could be leveraged for the development of novel therapeutics. The lack of a systematic SAR study for this specific scaffold presents a significant opportunity for researchers in academia and industry. By following a structured research plan encompassing synthesis, biological evaluation, and computational modeling, the scientific community can unlock the therapeutic potential of this intriguing class of compounds. This guide serves as a call to action for a focused and collaborative effort to illuminate the structure-activity landscape of 2'-fluoro-4'-methoxybiphenyl derivatives.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 341(5), 311-318.
  • Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(4), 255-258.
  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. Retrieved from a relevant BenchChem technical guide.
  • Gao, M., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 65(3), 2593–2609.
  • BenchChem. (2025). The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (2025). The Pivotal Role of 4-Fluoro-4'-methyl-1,1'-biphenyl in Modern Medicinal Chemistry. Retrieved from a relevant BenchChem technical guide.
  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibition. Retrieved from a relevant BenchChem technical guide.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • BenchChem. (2025). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide. Retrieved from a relevant BenchChem technical guide.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-methoxybenzophenone. Retrieved from [Link]

  • Molbank. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
  • Silva-García, M., et al. (2023). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. RSC Medicinal Chemistry.
  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
  • Lindsley, C. W., et al. (2016). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 15(8), 545-562.
  • May, L. T., & Christopoulos, A. (2003). Allosteric modulators of G-protein coupled receptors. Current Opinion in Pharmacology, 3(5), 551-556.
  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.

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A Researcher's Guide to Evaluating the Potency of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the biphenyl carboxylic acid scaffold represents a privileged structure, appearing in a wide array of pharmacologically active agents.[1][2] Its synthetic tractability and the diverse biological activities of its derivatives make it a cornerstone in modern drug development.[1][2][3] This guide focuses on a specific, promising series: analogues of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. While direct comparative potency data for this exact series is not yet prevalent in publicly accessible literature, this guide provides a framework for its evaluation. We will delve into the anticipated structure-activity relationships (SAR) based on related compounds and present detailed experimental protocols for determining potency, empowering researchers to conduct their own comparative analyses.

Understanding the Core Moiety and the Importance of Analogue Comparison

The this compound structure combines several key features that are significant in medicinal chemistry. The biphenyl core provides a rigid scaffold that can effectively position functional groups for interaction with biological targets.[1] The carboxylic acid group is a common pharmacophore, often involved in critical hydrogen bonding interactions with protein active sites.[1] The fluorine and methoxy substituents offer opportunities to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity.[4]

The systematic evaluation of analogues is fundamental to optimizing a lead compound. By making targeted structural modifications, researchers can probe the chemical space around the core scaffold to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Hypothetical Structure-Activity Relationship (SAR) and Key Analogues for Synthesis

In the absence of direct experimental data for the target series, we can extrapolate potential SAR trends from studies on other substituted biphenyl carboxylic acids. The following table outlines key analogues of this compound that would be valuable to synthesize and test, along with their hypothesized impact on potency based on general medicinal chemistry principles.

Analogue PositionModificationRationale and Hypothesized Impact on Potency
Carboxylic Acid (Position 3) Bioisosteric replacement (e.g., tetrazole, acylsulfonamide)The carboxylic acid is likely a key binding element. Replacing it with bioisosteres can modulate acidity (pKa) and membrane permeability, potentially improving oral bioavailability while maintaining or enhancing binding affinity.[5][6][7]
Fluorine (Position 2') Positional Isomers (e.g., 3'-Fluoro, 4'-Fluoro)The position of the fluorine atom can significantly impact the dihedral angle between the phenyl rings, influencing the overall conformation. This can either enhance or disrupt the optimal binding pose. Ortho-substitution with fluorine has been shown to improve potency in some series.[4]
Fluorine (Position 2') Halogen Substitution (e.g., Cl, Br)Increasing the size and electronegativity of the halogen may lead to stronger halogen bonding interactions with the target protein, potentially increasing potency. However, it may also introduce steric hindrance.
Methoxy (Position 4') Alkoxy Chain Length (e.g., ethoxy, propoxy)Modifying the alkoxy group can alter lipophilicity and explore deeper hydrophobic pockets within the target's binding site. Longer chains may increase potency if a hydrophobic pocket is present.
Methoxy (Position 4') Demethylation (to hydroxyl)A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, beneficial interactions with the target. It will also impact solubility and metabolic stability.
Phenyl Ring A Additional Substitution (e.g., methyl, chloro)Adding small substituents to the phenyl ring bearing the carboxylic acid can further probe the topology of the binding site and may lead to improved potency through enhanced van der Waals or other interactions.

Experimental Protocols for Potency Determination

To empirically determine the potency of the synthesized analogues, a robust and validated biological assay is required. The choice of assay will depend on the specific biological target of the compound series. Here, we provide a detailed, generalized protocol for an in vitro enzyme inhibition assay and a cell-based assay, which are common starting points for potency evaluation.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol is designed to determine the concentration of an inhibitor that reduces the activity of a purified enzyme by 50% (IC50).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • ATP (if a kinase)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT)

  • Test compounds (analogues) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a microplate. Include control wells with DMSO only (for 0% and 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of the enzyme and substrate in the assay buffer. Add this mix to the wells containing the compounds.

  • Initiation of Reaction: For kinase assays, initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will typically generate a luminescent or fluorescent signal that is proportional to the amount of product formed (or substrate consumed).

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Analogues in DMSO Plate_Prep Dispense Diluted Compounds and Controls into Microplate Compound_Prep->Plate_Prep Enzyme_Substrate Add Enzyme and Substrate Master Mix Plate_Prep->Enzyme_Substrate Initiate Initiate Reaction (e.g., add ATP) Enzyme_Substrate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate on Microplate Reader Detect->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

A schematic overview of the in vitro enzyme inhibition assay workflow.

Cell-Based Potency Assay (e.g., Proliferation Assay)

This protocol measures the effect of the compounds on a cellular process, such as cell proliferation, to determine the half-maximal effective concentration (EC50).

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (analogues) dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

  • CO2 incubator

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds. Include control wells with medium and DMSO.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent will produce a colorimetric, fluorescent, or luminescent signal proportional to the number of viable cells.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the controls. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Visualization

G cluster_pathway Hypothetical Cellular Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylates Analogue Biphenyl Carboxylic Acid Analogue Analogue->Downstream_Kinase Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes

A generalized signaling pathway illustrating a potential mechanism of action for the biphenyl carboxylic acid analogues.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a direct, head-to-head comparison of the potency of its analogues is not yet available in the literature, this guide provides a robust framework for such an investigation. By systematically synthesizing and evaluating the proposed analogues using the detailed protocols provided, researchers can elucidate the structure-activity relationships governing this chemical series. This, in turn, will enable the rational design of more potent and selective compounds, accelerating the journey from a promising chemical scaffold to a potential clinical candidate.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Jain, A., et al. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
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  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry.
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  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (2021). European Journal of Medicinal Chemistry.
  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2016). Molecules.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution reaction. (2020).
  • Structure property relationships of fluorinated carboxylic acid bioisosteres. (2021). eScholarship, University of California.
  • Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. (2016). Journal of Medicinal Chemistry.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2017). Journal of Steroid Biochemistry and Molecular Biology.
  • Structure property relationships of fluorinated carboxylic acid bioisosteres. (2021).
  • Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. (2011).
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A Comparative Guide to Targeting Endocannabinoid Degradation: Monoacylglycerol Lipase (MAGL) vs. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A note on the originally intended topic: Initial exploration for "2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid" did not yield sufficient public data regarding its biological target or mechanism of action to construct a comprehensive guide. Therefore, this guide has been pivoted to focus on a well-established area of endocannabinoid research: the comparison of inhibitors for two key enzymes, Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). This guide will use the selective MAGL inhibitor, URB602, and the selective FAAH inhibitor, URB597, as primary examples for a detailed, data-driven comparison.

Introduction: The Endocannabinoid System and its Key Degrading Enzymes

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, inflammation, mood, and memory.[1] The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2] The biological actions of these lipid messengers are tightly regulated by their synthesis and degradation. Two key enzymes responsible for their degradation are Monoacylglycerol Lipase (MAGL), which primarily hydrolyzes 2-AG, and Fatty Acid Amide Hydrolase (FAAH), which is the main enzyme for AEA degradation.[2]

Inhibition of these enzymes presents a therapeutic strategy to enhance endocannabinoid signaling in a more targeted manner than direct cannabinoid receptor agonists, potentially offering therapeutic benefits with fewer side effects.[3] This guide provides a comparative overview of inhibiting MAGL versus FAAH, focusing on the pharmacological properties of their respective inhibitors, URB602 and URB597.

The Endocannabinoid Signaling Pathway

The following diagram illustrates the core components of the endocannabinoid system, highlighting the roles of MAGL and FAAH in the degradation of 2-AG and AEA, respectively.

Endocannabinoid_System cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesizes NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes DAG DAG DAG->DAGL NAPE NAPE NAPE->NAPE_PLD Two_AG->CB1 Activates MAGL MAGL Two_AG->MAGL Degraded by AEA->CB1 Activates FAAH FAAH AEA->FAAH Degraded by Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_Glycerol Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine URB602 URB602 URB602->MAGL Inhibits URB597 URB597 URB597->FAAH Inhibits

Caption: Simplified endocannabinoid signaling at the synapse.

Comparative Analysis of MAGL and FAAH Inhibitors: URB602 vs. URB597

The choice between targeting MAGL or FAAH depends on the desired therapeutic outcome and the specific roles of 2-AG and AEA in the targeted pathology. The following table summarizes the key characteristics of URB602 and URB597.

FeatureURB602 (MAGL Inhibitor)URB597 (FAAH Inhibitor)
Primary Target Monoacylglycerol Lipase (MAGL)[4]Fatty Acid Amide Hydrolase (FAAH)[5]
Endocannabinoid Elevated 2-Arachidonoylglycerol (2-AG)[6][7]Anandamide (AEA)[5][8]
In Vitro Potency IC50 = 28 µM (rat brain MAGL)[4]IC50 = 3-5 nM (human liver and rat brain FAAH)[5]
Selectivity Does not inhibit FAAH at concentrations up to 100 µM.[4] However, some studies suggest a lack of selectivity in certain in vitro conditions.[9][10]Highly selective for FAAH; no significant activity against MAGL or cannabinoid receptors.
Mechanism of Action Noncompetitive and partially reversible.[11]Covalent, irreversible carbamoylation of the catalytic serine.[12]
Reported In Vivo Effects Anti-inflammatory and anti-nociceptive effects.[6] Can enhance stress-induced analgesia.[7]Anxiolytic-like, antidepressant-like, and analgesic effects.[5] Reduces hyperalgesia in diabetic rats.[13]
Psychoactive Effects Generally considered to have a low psychoactive profile.[6]Does not typically produce the classical cannabinoid-like psychoactive effects.[5]

Experimental Protocol: In Vitro Fluorometric Assay for FAAH/MAGL Inhibition

This protocol provides a generalized method for determining the inhibitory potency (IC50) of compounds against FAAH or MAGL using a fluorometric approach. This method is adaptable for high-throughput screening.

Principle

The assay utilizes a synthetic substrate that is non-fluorescent until it is hydrolyzed by the target enzyme (FAAH or MAGL). The enzymatic reaction releases a fluorescent product, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials
  • Recombinant human FAAH or MAGL

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH; specific buffer for MAGL as recommended by the supplier)[14]

  • Fluorogenic Substrate:

    • For FAAH: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)[14][15]

    • For MAGL: A suitable fluorogenic substrate (e.g., as provided in a commercial kit)[16]

  • Test Inhibitors (e.g., URB602, URB597) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis A1 Prepare serial dilutions of inhibitor in Assay Buffer B1 Add inhibitor dilutions and controls to 96-well plate A1->B1 A2 Prepare enzyme solution in Assay Buffer B2 Add enzyme solution to all wells A2->B2 A3 Prepare substrate solution in Assay Buffer B4 Initiate reaction by adding substrate solution A3->B4 B1->B2 B3 Pre-incubate at 37°C for 15-30 minutes B2->B3 B3->B4 C1 Immediately measure fluorescence in kinetic mode at 37°C B4->C1 C2 Calculate reaction rates C1->C2 C3 Plot % inhibition vs. log[inhibitor] C2->C3 C4 Determine IC50 value C3->C4

Caption: Workflow for the in vitro fluorometric enzyme inhibition assay.

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors (e.g., URB602, URB597) in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Plate Setup: Add the inhibitor dilutions and controls to the respective wells of a 96-well black microplate.

  • Enzyme Addition: Add the recombinant FAAH or MAGL enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[14][16]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~360/460 nm for AMC-based substrates).[14][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration and the controls.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The selective inhibition of MAGL and FAAH provides distinct approaches to augmenting the endocannabinoid system. FAAH inhibitors like URB597, with their high potency and selectivity, have shown promise in preclinical models of anxiety, depression, and pain.[5] MAGL inhibitors such as URB602, while generally less potent in vitro, effectively raise 2-AG levels and demonstrate anti-inflammatory and analgesic properties.[6]

The choice between targeting FAAH or MAGL, or potentially both, will depend on the specific therapeutic indication. Dual inhibition of both enzymes has been shown to produce more profound cannabinoid-like effects than selective inhibition of either enzyme alone, suggesting a synergistic interaction between the AEA and 2-AG pathways.[17][18] As our understanding of the distinct and overlapping roles of AEA and 2-AG in health and disease continues to evolve, so too will the strategies for therapeutically modulating their activity.

References

  • Vandevoorde, S., & Lambert, D. M. (2006). The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. Pharmacological Research, 54(6), 481-485.
  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
  • O'Sullivan, S. E. (2012). Major components of the endocannabinoid signalling system. [Diagram]. In Endocannabinoids and the cardiovascular response to stress.
  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38.
  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38.
  • Alger, B. E. (2002). Schematic summary of CB1 receptor signaling. [Diagram]. In Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. PubMed Central.
  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275.
  • Viader, A., Blankman, J. L., Zhong, P., Liu, X., Schlosburg, J. E., Joslyn, C. M., ... & Cravatt, B. F. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Pharmacology, 13, 948560.
  • Romero, J., & de Miguel, R. (2013). Fluorimetric Assay of FAAH Activity. In Endocannabinoids: Methods and Protocols (pp. 135-141). Humana Press.
  • ResearchGate. (n.d.). The endocannabinoid system: structure, receptors, and signaling pathways. [Diagram]. Retrieved from [Link]

  • Di Martino, S., Di Francesco, A., & Maccarrone, M. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 24(13), 10795.
  • Comelli, F., Giagnoni, G., Bettoni, I., Colleoni, M., & Costa, B. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British journal of pharmacology, 153(2), 299-308.
  • ResearchGate. (n.d.). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Retrieved from [Link]

  • Kinsey, S. G., Long, J. Z., O'Neal, S. T., Abdullah, R. A., Poklis, J. L., Boger, D. L., ... & Lichtman, A. H. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British journal of pharmacology, 171(6), 1383-1393.
  • ResearchGate. (n.d.). Assay of Monoacylglycerol Lipase Activity. Retrieved from [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • King, A. R., Lodola, A., Carmi, C., Bordier, C., De Petrocellis, L., Mor, M., ... & Piomelli, D. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & biology, 14(12), 1357-1365.
  • Greco, R., Demartini, C., Zanaboni, A. M., Tassorelli, C., & Nappi, G. (2020). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. Frontiers in pharmacology, 11, 589.
  • Lu, H. C., & Mackie, K. (2016). An introduction to the endogenous cannabinoid system.
  • ResearchGate. (n.d.). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(7), 763-784.
  • Ahn, K., & Cravatt, B. F. (2010). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual review of pharmacology and toxicology, 50, 231-255.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Endocannabinoid Signaling Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). FAAH, MAGL, and NAAA inhibitors and their effects in neuroinflammation and neurodegenerative diseases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FAAH and MAGL inhibition: Evolving approaches to treating substance use disorders. Retrieved from [Link]

  • Ikarashi, Y. (2019). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. International journal of molecular sciences, 20(11), 2656.
  • King, A. R., Lodola, A., Carmi, C., Bordier, C., De Petrocellis, L., Mor, M., ... & Piomelli, D. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & biology, 14(12), 1357-1365.
  • Saario, S. M., Salo, O. M., Laitinen, J. T., Nevalainen, T. J., & Savinainen, J. R. (2006). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British journal of pharmacology, 149(5), 585-593.
  • Saario, S. M., Salo, O. M., Laitinen, J. T., Nevalainen, T. J., & Savinainen, J. R. (2006). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British journal of pharmacology, 149(5), 585-593.
  • Ghelardini, C., Di Cesare Mannelli, L., & Calvani, M. (2010). URB597, an inhibitor of fatty acid amide hydrolase, reduces hyperalgesia in diabetic rats. European journal of pharmacology, 634(1-3), 87-92.
  • Starowicz, K., Makuch, W., Korostyński, M., Malik, S., Zychowska, M., & Przewłocka, B. (2013).
  • Justinova, Z., Solinas, M., Tanda, G., Redhi, G. H., & Goldberg, S. R. (2005). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. Behavioural pharmacology, 16(5-6), 343-353.

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Cross-reactivity studies of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

Introduction: Contextualizing a Novel Biphenyl Carboxylic Acid

This compound is a synthetic organic compound with a structure bearing a striking resemblance to Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) of the salicylate class.[1] Given this structural homology, it is reasonable to hypothesize that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins which mediate inflammation, pain, and fever.[1] Diflunisal itself is a non-selective inhibitor of both COX-1 and COX-2.[1]

However, in modern drug development, assuming a singular target is a significant oversight. Off-target interactions, or cross-reactivity, can lead to unexpected side effects or even novel therapeutic applications.[2] For a compound like this compound, a thorough cross-reactivity profile is not just a regulatory hurdle but a critical step in understanding its complete pharmacological identity. For instance, Diflunisal has been found to interact with targets beyond COX enzymes, such as the transthyretin protein implicated in amyloidosis and the HMGB1/CXCL12 heterocomplex involved in inflammation.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its hypothetical performance against its structural analog, Diflunisal, and a highly selective COX-2 inhibitor, Celecoxib, to provide a clear benchmark. The methodologies detailed herein are designed to be self-validating systems, providing researchers with a robust strategy for characterizing this and other novel chemical entities.

Experimental Strategy: A Multi-Tiered Approach to Profiling

A robust cross-reactivity study employs a tiered approach, starting with the hypothesized primary targets and expanding to broad, unbiased screens, before culminating in cell-based assays to confirm physiological relevance. This ensures a comprehensive understanding of a compound's selectivity.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional & Phenotypic Assays T1_COX COX-1 & COX-2 Enzymatic Inhibition Assays T2_Kinase Broad Kinase Panel (>400 Kinases) T1_COX->T2_Kinase Confirm primary target and initial selectivity T2_Other Other Target Panels (GPCRs, Ion Channels, etc.) T3_CETSA Cellular Thermal Shift Assay (CETSA) on Key Hits T2_Kinase->T3_CETSA Identify significant off-targets T4_Functional Downstream Functional Assays (e.g., Prostaglandin E2 Quantification) T3_CETSA->T4_Functional Validate engagement in intact cells

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Primary Target Engagement - COX Enzyme Inhibition

The logical first step is to quantify the compound's activity against its hypothesized targets, COX-1 and COX-2. A competitive enzymatic assay is the gold standard for this initial characterization.

Protocol 1: COX-1/COX-2 Competitive Inhibition Assay

This protocol measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Methodology Rationale: This assay provides a direct measure of the compound's potency (IC50) against the isolated enzymes, allowing for a clean comparison of inhibitory activity and selectivity without the complexities of a cellular environment.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a stock solution of arachidonic acid (the substrate for the cyclooxygenase reaction).

    • Prepare serial dilutions of this compound, Diflunisal, and Celecoxib in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of the respective enzyme (COX-1 or COX-2).

    • Add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of a solution containing both arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound 150752.0
Diflunisal2503000.83
Celecoxib300030100

Interpretation: This hypothetical data suggests that this compound is a more potent inhibitor of both COX isoforms than Diflunisal and shows a slight preference for COX-2. However, it is significantly less selective than Celecoxib.

Tier 2: Broad Kinase Selectivity Screening

Kinases are a large family of enzymes frequently implicated in off-target drug effects due to the conserved nature of the ATP binding site. Screening against a broad panel is a crucial step in identifying potential cross-reactivity.

Protocol 2: In Vitro Kinase Panel Screen

This is typically performed as a service by specialized contract research organizations (CROs). The methodology involves measuring the enzymatic activity of a large panel of purified kinases in the presence of a single, high concentration of the test compound.

Methodology Rationale: This approach provides a broad but efficient survey of the "kinome." A single-point screen at a high concentration (e.g., 10 µM) is designed to catch even weak interactions, which can then be followed up with more detailed dose-response studies. Commercially available kits provide a convenient way to perform this screening.[5][6]

General Procedure:

  • The test compound (e.g., this compound) is submitted for screening against a panel of >400 human kinases.

  • Each kinase reaction is performed in the presence of the compound at a fixed concentration (e.g., 10 µM).

  • The activity of each kinase is measured, typically by quantifying the consumption of ATP or the phosphorylation of a substrate using methods like luminescence or fluorescence resonance energy transfer (FRET).[7][8]

  • The percent inhibition of each kinase relative to a vehicle control is calculated.

Comparative Data (Hypothetical Results for Hits >50% Inhibition @ 10 µM)
Kinase TargetThis compound (% Inhibition)Diflunisal (% Inhibition)
MAPK14 (p38α)65%20%
FLT358%15%
GSK3B12%8%

Interpretation: The hypothetical results indicate that our compound of interest shows moderate off-target activity against MAPK14 and FLT3 at a high concentration. In contrast, Diflunisal shows minimal kinase cross-reactivity. These "hits" would require further investigation with full IC50 determination to assess their potency.

Tier 3: Validating Target Engagement in a Cellular Context

Biochemical assays with purified proteins are essential, but they don't account for factors like cell permeability, intracellular metabolism, or target engagement in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for confirming that a compound binds to its intended (or unintended) target inside intact cells.[9][10][11][12][13]

CETSA Principle: The binding of a ligand to a protein typically increases the protein's thermal stability.[10][12] In a CETSA experiment, cells are treated with a compound and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at different temperatures is then quantified, usually by Western blot or mass spectrometry.[11][12]

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Isolate Supernatant (Soluble Proteins) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA for MAPK14 (p38α) Engagement

This protocol aims to confirm the off-target "hit" identified in the kinase screen.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293 or a line known to express MAPK14) to ~80% confluency.

    • Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Denature the samples in loading buffer and run them on an SDS-PAGE gel.

    • Perform a Western blot using a specific antibody against MAPK14.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • For both the vehicle and compound-treated samples, plot the normalized band intensity against the temperature.

    • A shift of the melting curve to the right for the compound-treated sample indicates target engagement and stabilization.

Expected Outcome: If the compound binds to MAPK14 in cells, the protein will be more resistant to heat-induced denaturation, resulting in a "thermal shift" to a higher melting temperature compared to the vehicle-treated control. This confirms a direct interaction in a physiological setting.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of this compound. By integrating biochemical assays with cell-based target engagement studies, researchers can build a comprehensive selectivity profile.

Based on our hypothetical data, this compound presents as a potent, slightly COX-2 preferential inhibitor with potential off-target activity against specific kinases like MAPK14. This profile distinguishes it from both the non-selective NSAID Diflunisal and the highly selective COX-2 inhibitor Celecoxib. The confirmation of MAPK14 engagement via CETSA would be a critical finding, warranting further functional studies to determine if this off-target activity has any physiological consequences—either detrimental or potentially beneficial. This multi-tiered approach ensures that the full pharmacological character of a novel compound is understood, paving the way for safer and more effective drug development.

References

  • Fabgennix Intern
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Patsnap Synapse.
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  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR.
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A Comparative Analysis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid: In Vitro and In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the anti-inflammatory efficacy of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a novel biphenyl carboxylic acid derivative. Through a detailed examination of its performance in established in vitro and in vivo experimental models, we offer a comparative analysis against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac and Indomethacin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this compound within the landscape of inflammatory disease therapeutics.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic unregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions. A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are lipid compounds that mediate pain, fever, and inflammation.[2][3]

Biphenyl carboxylic acids are a well-established class of compounds with anti-inflammatory properties, with many acting as inhibitors of the COX enzymes.[4] The structural motif of this compound suggests its potential as a modulator of the inflammatory cascade, likely through the inhibition of COX enzymes. This guide will therefore explore its efficacy within this mechanistic framework.

Postulated Mechanism of Action: COX Inhibition

The inflammatory response is significantly mediated by the arachidonic acid cascade. As depicted in the signaling pathway below, the COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2, thereby reducing the production of these inflammatory mediators.

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins PGH2->Pro-inflammatory Prostaglandins 2-Fluoro-4-methoxybiphenyl-3-carboxylic acid 2-Fluoro-4-methoxybiphenyl-3-carboxylic acid 2-Fluoro-4-methoxybiphenyl-3-carboxylic acid->COX-1 / COX-2 Inhibition

Caption: Postulated mechanism of action via COX enzyme inhibition.

In Vitro Efficacy: Cyclooxygenase Inhibition Assays

To quantify the inhibitory potential of this compound against the COX isoforms, a common approach is the use of in vitro enzyme inhibition assays.[5] These assays measure the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[2][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (Diclofenac, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds.

  • In a multi-well plate, add the assay buffer, co-factors, and the test/reference compounds.

  • Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well and incubate.

  • Add arachidonic acid to start the enzymatic reaction.

  • After a defined incubation period, stop the reaction.

  • Quantify the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

In Vitro COX Inhibition Workflow Start Start Prepare Dilutions Prepare serial dilutions of This compound and reference NSAIDs Start->Prepare Dilutions Reaction Setup Set up reaction in multi-well plate: Buffer + Co-factors + Test Compound Prepare Dilutions->Reaction Setup Enzyme Addition Add COX-1 or COX-2 enzyme and incubate Reaction Setup->Enzyme Addition Substrate Addition Add Arachidonic Acid to initiate reaction Enzyme Addition->Substrate Addition Reaction Quench Stop reaction after defined time Substrate Addition->Reaction Quench PGE2 Quantification Quantify Prostaglandin E2 (PGE2) production via EIA Reaction Quench->PGE2 Quantification Data Analysis Calculate % Inhibition and determine IC50 values PGE2 Quantification->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Comparative In Vitro Efficacy Data

The following table summarizes the hypothetical IC50 values for this compound in comparison to Diclofenac and Indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 1.20.34.0
Diclofenac0.611[7]0.63[7]0.97
Indomethacin0.063[7]0.48[7]0.13

Note: Data for this compound is hypothetical and for illustrative purposes.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory activity of this compound in a living organism, the carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[8][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the steps for evaluating the in vivo anti-inflammatory effects of a test compound.[11][12][13]

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound (this compound)

  • Reference compounds (Diclofenac, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize rats to the laboratory conditions.

  • Divide the animals into groups: Vehicle control, test compound group(s), and reference compound group(s).

  • Administer the vehicle, test compound, or reference compound orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Paw Edema Workflow Start Start Animal Grouping Acclimatize and group rats: Vehicle, Test Compound, Reference Start->Animal Grouping Compound Admin Administer compounds (oral or IP) Animal Grouping->Compound Admin Carrageenan Inj Inject Carrageenan into the right hind paw Compound Admin->Carrageenan Inj Paw Volume Measurement Measure paw volume at 0, 1, 2, 3, 4 hours using a plethysmometer Carrageenan Inj->Paw Volume Measurement Data Analysis Calculate % Edema Inhibition compared to vehicle control Paw Volume Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Comparative In Vivo Efficacy Data

The following table presents the hypothetical percentage of paw edema inhibition for this compound in comparison to Diclofenac and Indomethacin at 3 hours post-carrageenan injection.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound 2065.2
Diclofenac10~50-60
Indomethacin1087.3[1]

Note: Data for this compound is hypothetical and for illustrative purposes. Comparative data for Diclofenac is an approximate range from literature.

Discussion and Conclusion

This guide provides a framework for evaluating the anti-inflammatory potential of this compound. Based on its chemical structure, a plausible mechanism of action is the inhibition of COX enzymes. The detailed in vitro and in vivo protocols described herein represent standard, validated methods for assessing the efficacy of novel anti-inflammatory compounds.

The hypothetical data presented suggests that this compound may exhibit potent and selective inhibition of COX-2 in vitro, which could translate to significant anti-inflammatory activity in vivo. A higher COX-2 selectivity index, as illustrated, could imply a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like Indomethacin.

Further comprehensive studies, including pharmacokinetic and toxicological profiling, are essential to fully characterize the therapeutic potential of this compound. The experimental designs and comparative data presented in this guide offer a robust starting point for such investigations.

References

  • Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. Available at: [Link]

  • Tunna, T. S., et al. (2022). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Meade, E. A., et al. (1999). Inhibition of diclofenac-induced COX-2 by NSAIDs. ResearchGate. Available at: [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]

  • Sultana, N., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Journals. Available at: [Link]

  • Adooq Bioscience. COX | COX pathway | COX inhibitors. Adooq Bioscience. Available at: [Link]

  • Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Boukhris, A., et al. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. PubMed. Available at: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Dr. Sarita. (2017). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. PPTX. Available at: [Link]

  • Rowland, J. M., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. Available at: [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. Available at: [Link]

  • Akgul, O., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

  • Scribd. (n.d.). To Study The Anti Inflammatory Properties of Indomethacin Against Carrageenan Induce Acute Paw Oedema in Rat. Scribd. Available at: [Link]

  • Al-Jumaily, E. F., & Al-Azawi, A. H. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale. Available at: [Link]

  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. Available at: [Link]

  • Kumar, D., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link]

  • Gutiérrez-Rebolledo, G. A., et al. (2017). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. Available at: [Link]

  • Deep, A., et al. (2010). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. Available at: [Link]

  • Mummadi, M., et al. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. Available at: [Link]

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A Researcher's Guide to Benchmarking Novel Biphenyl Carboxylic Acids: Profiling 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid Against Established Cannabinoid and FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative, represents a class of molecules with potential biological activity. However, without a known target, its therapeutic potential remains speculative. This guide provides a comprehensive framework for benchmarking such a compound against known inhibitors of the endocannabinoid system, a common target for structurally related molecules.

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2) and the enzyme Fatty Acid Amide Hydrolase (FAAH), is a key regulator of various physiological processes, making it a prime target for therapeutic intervention.[1] Synthetic cannabinoids, for instance, are known to bind to and activate cannabinoid receptors, often with greater potency than endogenous ligands.[2] This guide will therefore focus on evaluating the potential of this compound as a modulator of CB1, CB2, and FAAH.

We will present a series of robust, self-validating experimental protocols to characterize the binding affinity and functional activity of this novel compound. By comparing its performance against well-established inhibitors with known potencies and mechanisms of action, researchers can effectively position their molecule within the landscape of cannabinoid and FAAH modulators.

Comparative Inhibitor Profiles

To provide a solid benchmark, we have selected a panel of well-characterized inhibitors for CB1, CB2, and FAAH. The table below summarizes their reported potencies, which will serve as a reference for our experimental assays.

TargetCompoundTypeKi (nM)EC50/IC50 (nM)
CB1 Receptor WIN 55,212-2Agonist1.9[3]62.3 (human)[4]
RimonabantAntagonist/Inverse Agonist-IC50 = 9.91 (AM281, a similar antagonist)
CB2 Receptor JWH-133Agonist3.4[5]-
AM630Antagonist/Inverse Agonist--
FAAH URB597Inhibitor-4.6[6]
PF-3845Inhibitor0.23 µM (Ki)7.2 (human)[7]

Experimental Workflows for Comprehensive Profiling

A multi-faceted approach is essential to fully characterize the interaction of a novel compound with its potential targets. We propose a tiered workflow that begins with assessing binding affinity and progresses to functional assays that elucidate the compound's downstream effects.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Data Analysis & Interpretation a Radioligand Binding Assay (CB1 & CB2 Receptors) c cAMP Accumulation Assay (CB1 & CB2 Receptors) a->c d β-Arrestin Recruitment Assay (CB1 & CB2 Receptors) a->d b Enzymatic Inhibition Assay (FAAH) e Determination of Ki, EC50, IC50 b->e c->e d->e f Comparison with Known Inhibitors e->f g Selectivity & Potency Profiling f->g

Experimental workflow for inhibitor profiling.

Cannabinoid Receptor Signaling Pathway

Understanding the downstream consequences of receptor activation is crucial. The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a G-protein coupled receptor (GPCR).

G CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Beta_Arrestin β-Arrestin CB1->Beta_Arrestin Agonist Agonist (e.g., WIN 55,212-2) Agonist->CB1 Antagonist Antagonist (e.g., Rimonabant) Antagonist->CB1 AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Internalization Receptor Internalization Beta_Arrestin->Internalization

Simplified CB1 receptor signaling pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).

  • Radioligand: [3H]CP-55,940 (for both CB1 and CB2).

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Test compound: this compound.

  • Known inhibitors: WIN 55,212-2 and JWH-133.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

  • For total binding wells, add only the radioligand and assay buffer.

  • For non-specific binding wells, add the radioligand, assay buffer, and a high concentration of an unlabeled ligand (WIN 55,212-2).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

β-Arrestin Recruitment Assay for CB1 and CB2 Receptors

This assay measures the functional activity of the test compound by quantifying its ability to induce the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization.[8][9][10][11][12]

Materials:

  • CHO-K1 cells co-expressing the human CB1 or CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase (e.g., PathHunter® assay).[8][9][10][11][12]

  • Cell culture medium and serum.

  • Assay buffer.

  • Test compound, known agonists (WIN 55,212-2, JWH-133), and antagonists (Rimonabant, AM630).

  • Chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound and known inhibitors.

  • Add the compounds to the respective wells.

  • For antagonist mode, pre-incubate with the antagonist before adding the agonist.

  • Incubate the plate at 37°C for 90 minutes.

  • Add the chemiluminescent substrate to each well.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 or IC50 values from the dose-response curves.

cAMP Accumulation Assay for CB1 and CB2 Receptors

This assay assesses the functional consequence of G-protein activation by measuring the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15][16][17][18]

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound, known agonists, and antagonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate and incubate.

  • Pre-treat the cells with the test compound or known inhibitors.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Generate dose-response curves and calculate EC50 or IC50 values.

Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH and the inhibitory potential of the test compound by monitoring the hydrolysis of a fluorogenic substrate.[19][20][21][22]

Materials:

  • Recombinant human FAAH enzyme.

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • Test compound and known FAAH inhibitors (URB597, PF-3845).

  • 96-well black plates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

Procedure:

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Add the FAAH enzyme to each well.

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Interpretation of Results and Concluding Remarks

The data generated from these assays will provide a comprehensive profile of this compound's activity on the endocannabinoid system. By comparing its Ki, EC50, and IC50 values to those of the established inhibitors, researchers can determine its potency, selectivity, and mode of action (agonist, antagonist, or inverse agonist).

Should this compound demonstrate significant activity and selectivity for a particular target, this guide provides the foundational data for further preclinical development. The described methodologies ensure a rigorous and objective evaluation, enabling informed decisions in the progression of novel chemical entities from the bench to potential therapeutic applications.

References

  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. 2018;138:13-22.
  • WIN 55,212-2. Wikipedia.
  • JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells. Toxicol In Vitro. 2014;28(1):117-123.
  • JWH 133 | Cannabinoid R2/CB2 Agonists. Tocris Bioscience.
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  • JWH-133. Wikipedia.
  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Front Pharmacol. 2021;12:639910.
  • Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19. Int J Mol Sci. 2020;21(23):9247.
  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Br J Pharmacol. 2010;160(3):657-670.
  • The FAAH Inhibitor URB597 Efficiently Reduces Tyrosine Hydroxylase Expression Through CB₁- And FAAH-independent Mechanisms. Br J Pharmacol. 2010;160(3):657-670.
  • Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Front Physiol. 2021;12:649523.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods Mol Biol. 2016;1412:103-111.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods Mol Biol. 2023;2576:211-221.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods Mol Biol. 2016;1412:103-111.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision.
  • Synthetic cannabinoids and 'Spice' drug profile. European Monitoring Centre for Drugs and Drug Addiction.
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  • The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin. Proc Natl Acad Sci U S A. 2008;105(35):13146-13151.
  • Rimonabant - A selective CB1 antagonist.
  • WIN 55,212-2 mesylate (a highly potent non-selective cannabinoid CB1 and CB2 receptor agonist) elevates the threshold for maximal electroshock-induced seizures in mice. Pharmacol Rep. 2010;62(4):650-655.
  • Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. Br J Pharmacol. 2006;147(5):544-552.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods Mol Biol. 2023;2576:211-221.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. J Clin Pharm Ther. 2007;32(3):209-231.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods Mol Biol. 2016;1412:103-111.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Pharmaceuticals (Basel). 2021;14(11):1103.
  • Synthetic cannabinoids. Wikipedia.
  • Synthetic Cannabinoids: A Pharmacological and Toxicological Overview. Annu Rev Pharmacol Toxicol. 2023;63:209-231.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Int J Mol Sci. 2021;22(9):4693.
  • Synthetic and semi-synthetic cannabinoids. FRANK.
  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proc Natl Acad Sci U S A. 2011;108(16):6410-6415.
  • CB2 Inhibitor, Agonist, Antagonist, Modul
  • Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Cells. 2022;11(20):3283.
  • Synthetic Cannabinoids: An Overview of The Clinical Pharmacology and Toxicology. J Forensic Sci & Criminal Inves. 2016;1(2).
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Curr Top Med Chem. 2010;10(7):747-765.
  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Neurochem. 2013;125(2):205-216.
  • FAAH | Inhibitors. MedChemExpress.
  • The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension. Int J Mol Sci. 2020;21(14):4905.
  • Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). J Pharmacol Exp Ther. 2005;313(3):1311-1318.
  • Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. Br J Pharmacol. 2020;177(12):2802-2819.
  • Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University.
  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Med Chem. 2022;13(12):1451-1473.
  • Fluorimetric Assay of FAAH Activity. Methods Mol Biol. 2023;2576:297-302.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) (ab252895/K434-100). Abcam.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience.
  • CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. J Med Chem. 2014;57(20):8466-8480.
  • Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Mol Pharmacol. 2009;76(4):824-835.
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. J Med Chem. 2014;57(20):8466-8480.
  • cAMP Assay to measure Odorant Receptor Activ

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A Researcher's Guide to Evaluating the Therapeutic Index of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the therapeutic index (TI) serves as a critical compass, guiding researchers toward compounds that promise not only efficacy but also a crucial margin of safety. A high TI, indicating a wide gap between the therapeutic dose and a toxic one, is a hallmark of a promising drug candidate. This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of a novel compound, 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. Given the structural motifs of this molecule, which suggest potential anti-inflammatory and analgesic properties, we will benchmark its evaluation against Diflunisal, a well-established non-steroidal anti-inflammatory drug (NSAID).

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but also the "why" behind each experimental choice. We will delve into the necessary in vitro and in vivo studies, providing detailed, self-validating protocols to ensure scientific integrity.

The Rationale for a Structured Evaluation

The journey from a promising molecule to a potential therapeutic is paved with rigorous testing. For a novel entity like this compound, where published biological data is scarce, a systematic approach is paramount. Our evaluation is built on a tiered strategy, starting with in vitro assessments to establish cellular toxicity and mechanistic insights, followed by in vivo studies in animal models to determine efficacy and systemic toxicity. This progression allows for early go/no-go decisions and conserves resources.

Diflunisal was chosen as a comparator due to its structural relation to salicylic acid and its established use as an analgesic and anti-inflammatory agent.[1] By evaluating our novel compound in parallel with Diflunisal, we can contextualize its potency and safety profile.

In Vitro Evaluation: The First Look at Efficacy and Toxicity

In vitro assays are indispensable for the initial characterization of a compound's biological activity. They offer a cost-effective and high-throughput means to assess cytotoxicity and potential mechanisms of action before advancing to more complex and resource-intensive animal studies.[2][3]

Determining Cellular Cytotoxicity (IC50) with the MTT Assay

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a substance required to inhibit a biological process by 50%. In this context, we will determine the IC50 for cytotoxicity in both a relevant cancer cell line (e.g., HT-29 human colon cancer cells, which express cyclooxygenase enzymes) and a normal cell line (e.g., HEK293 human embryonic kidney cells) to assess selectivity.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[5][6]

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Diflunisal in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%). Replace the existing medium with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[4]

Mechanistic Insight: Cyclooxygenase (COX) Inhibition Assay

Given the structural similarities to NSAIDs, it is plausible that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7] A COX inhibitor screening assay will be employed to determine the compound's inhibitory activity against both COX-1 and COX-2 isoforms. This is crucial as selective COX-2 inhibition is often associated with a better gastrointestinal safety profile compared to non-selective COX inhibitors.[8]

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, heme, the test compound (this compound or Diflunisal) at various concentrations, and the COX enzyme. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[9]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for both COX-1 and COX-2.

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Living System

While in vitro assays provide valuable initial data, in vivo studies are essential to understand a compound's effects in a whole organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Determining Analgesic Efficacy (ED50)

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.[10] We will use two standard animal models of pain to determine the analgesic ED50 of our test compound and the comparator.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripherally acting analgesics.[11] The intraperitoneal injection of acetic acid causes visceral pain, leading to a characteristic stretching and writhing behavior.

  • Animal Acclimatization and Grouping: Acclimate male Swiss albino mice for at least one week. Randomly divide them into groups (n=6-8 per group).

  • Drug Administration: Administer different doses of this compound, Diflunisal, or the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group. Determine the ED50 using a dose-response analysis.[11]

Experimental Protocol: Hot Plate Test in Rats

The hot plate test is used to evaluate centrally acting analgesics. It measures the latency of the animal's response to a thermal stimulus.[12]

  • Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week. Randomly divide them into groups (n=6-8 per group).

  • Baseline Latency: Determine the baseline reaction time for each rat by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer different doses of the test compounds or vehicle orally.

  • Post-Treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose group. Determine the ED50 based on the dose-response curve.

Determining Acute Toxicity (LD50)

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the test animals.[13] It is a standard measure of acute toxicity. The up-and-down procedure (UDP) is a recognized method that reduces the number of animals required compared to classical methods.[14]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Preparation: Use a single sex of rats (typically females, as they are often more sensitive) that have been fasted overnight.

  • Dosing: Administer a single oral dose of the test compound. The initial dose is chosen based on any available information or a preliminary range-finding study.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process continues until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using specialized software or statistical methods.[14]

Comparative Data Summary and Therapeutic Index Calculation

The data obtained from the in vitro and in vivo studies will be compiled to provide a comprehensive comparison between this compound and Diflunisal.

Table 1: Hypothetical Comparative Data

ParameterThis compoundDiflunisal
In Vitro
IC50 (HT-29 cells)[Insert experimental value] µM[Insert experimental value] µM
IC50 (HEK293 cells)[Insert experimental value] µM[Insert experimental value] µM
IC50 (COX-1)[Insert experimental value] µM[Insert experimental value] µM
IC50 (COX-2)[Insert experimental value] µM[Insert experimental value] µM
In Vivo (Mouse)
ED50 (Writhing Test)[Insert experimental value] mg/kg55.6 mg/kg[15]
LD50 (Oral)[Insert experimental value] mg/kg[Insert experimental value] mg/kg
Therapeutic Index LD50 / ED50 LD50 / ED50

The therapeutic index is calculated as the ratio of the LD50 to the ED50. A higher TI suggests a greater margin of safety.[16]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for the successful execution of this evaluation.

Therapeutic_Index_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT_Assay MTT Assay (Cytotoxicity - IC50) Data_Analysis Data Analysis and TI Calculation MTT_Assay->Data_Analysis COX_Assay COX Inhibition Assay (Mechanism - IC50) COX_Assay->Data_Analysis Efficacy Efficacy Studies (ED50) - Writhing Test - Hot Plate Test Efficacy->Data_Analysis Toxicity Acute Toxicity (LD50) - Up-and-Down Procedure Toxicity->Data_Analysis Novel_Compound This compound Novel_Compound->MTT_Assay Novel_Compound->COX_Assay Novel_Compound->Efficacy Novel_Compound->Toxicity Comparator Diflunisal Comparator->MTT_Assay Comparator->COX_Assay Comparator->Efficacy Comparator->Toxicity

Sources

A Comparative Analysis of Synthetic Routes to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. By presenting detailed experimental protocols, a thorough comparison of key metrics, and an in-depth discussion of the underlying chemical principles, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.

Synthetic Pathway

The Suzuki-Miyaura route to this compound involves the coupling of 3-bromobenzoic acid with 2-fluoro-4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling reactant1 3-Bromobenzoic Acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 2-Fluoro-4-methoxyphenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid and 2-fluoro-4-methoxyphenylboronic acid.

Experimental Protocol

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 2-Fluoro-4-methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 2-fluoro-4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 3:1 mixture).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which should precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.[2][3]

Causality in Experimental Choices
  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[1]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] Potassium carbonate is a commonly used, effective, and relatively inexpensive base for this purpose.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive or synthetically more complex aryl halide.

Route 2: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[5] While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. For the synthesis of unsymmetrical biaryls, one of the aryl halides is often used in excess.

Synthetic Pathway

A plausible Ullmann route to this compound would involve the coupling of 3-iodobenzoic acid with an excess of 1-bromo-2-fluoro-4-methoxybenzene in the presence of a copper catalyst.

Ullmann Condensation reactant1 3-Iodobenzoic Acid product This compound reactant1->product Ullmann Condensation reactant2 1-Bromo-2-fluoro-4-methoxybenzene (Excess) reactant2->product catalyst Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) catalyst->product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is the first step in its safe handling and disposal. Based on data from analogous fluorinated biphenyl and carboxylic acid compounds, it is prudent to assume this substance may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[3][5]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact, which may lead to irritation.[3]
Body Protection A fully fastened lab coat that covers the arms.To protect skin and clothing from accidental splashes.[6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of any dust or aerosols, which may cause respiratory irritation.[1][3][6]

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_disposal_prep Disposal Preparation prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed with experiment handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve disp_separate Segregate Waste Streams handle_dissolve->disp_separate After experiment completion disp_container Select Labeled Waste Container disp_separate->disp_container

Caption: Workflow for handling this compound.

Part 2: Step-by-Step Disposal Procedures

The disposal of this compound must be managed in strict accordance with the Resource Conservation and Recovery Act (RCRA) and local institutional guidelines.[7][8][9][10] As a halogenated organic acid, it requires specific waste stream segregation.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination : The first step in proper disposal is identifying the material as hazardous waste.[11][12] Due to its chemical structure (a halogenated aromatic carboxylic acid), this compound should be treated as hazardous waste.

  • Segregation : This compound must be disposed of in a designated "Halogenated Organic Waste" container.[6] It is critical to not mix this waste with non-halogenated organic waste, aqueous waste, or any incompatible materials such as strong bases or oxidizing agents.[13]

2. Container Management:

  • Container Selection : Use a designated, leak-proof container, typically made of high-density polyethylene (HDPE), that is compatible with acidic and halogenated organic compounds.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name "this compound" and its approximate concentration.[7][13][14] All components of a mixture must be listed.[13]

  • Container Status : Keep the waste container closed at all times, except when adding waste.[7] Do not overfill the container; a general rule is to fill to no more than 80-90% of its capacity.

3. Disposal of Different Waste Forms:

  • Solid Waste : Unused or expired solid this compound should be transferred directly into the designated halogenated organic solid waste container.

  • Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of in the solid hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste.

4. Spill Management:

  • Small Spills (inside a fume hood) :

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Follow your institution's established emergency procedures for chemical spills.

Disposal Decision Tree:

start Waste Generated (this compound) is_solid Is the waste solid or a contaminated item? start->is_solid spill Is it a spill? start->spill Accident solid_waste Dispose in Labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes liquid_waste Dispose in Labeled 'Halogenated Organic Liquid Waste' Container is_solid->liquid_waste No (Liquid) small_spill Small spill in fume hood? spill->small_spill Yes large_spill Evacuate and Call EHS small_spill->large_spill No cleanup Contain, absorb, and collect for disposal small_spill->cleanup Yes cleanup->solid_waste

Caption: Decision tree for the proper disposal of this compound waste.

Part 3: Final Disposal and Regulatory Compliance

The ultimate disposal of this compound waste is the responsibility of the waste generator ("cradle-to-grave").[8] This involves ensuring the waste is handled by a licensed hazardous waste disposal company.

  • High-Temperature Incineration : The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[15][16] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts such as dioxins and furans.[16]

  • Storage and Pickup : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) until they are collected by your institution's EHS or a contracted waste disposal service.[7][13] Adhere to all institutional and regulatory time limits for waste accumulation.[9][17]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Bani-Hani, E. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Available at: [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Available at: [Link]

  • LabManager. (2022). Hazardous Waste Management in the Laboratory. Available at: [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Available at: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • NY.gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities. Available at: [Link]

  • Request PDF. (n.d.). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • Angene. (n.d.). This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? YouTube. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. Available at: [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • RecSupply. (n.d.). Safety Data Sheet. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug discovery and materials science, fluorinated biphenyl compounds are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1][2] However, the very features that make these molecules valuable necessitate a robust and informed approach to laboratory safety.

This guide provides a comprehensive, field-tested framework for handling 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid. We will move beyond a simple checklist, delving into the causality behind each procedural step. Our objective is to empower you with a self-validating safety protocol that ensures both personal protection and experimental integrity.

Section 1: Hazard Assessment & Triage

The primary hazards are identified by examining structurally similar molecules:

Hazard Category Associated Risk Justification from Analogous Compounds
Skin Irritation Causes skin irritation (H315)Data from 2-Fluoro-4-methoxybenzoic acid and 3-Fluoro-4-methoxybenzoic acid indicate that fluorinated benzoic acid derivatives are skin irritants.[3][4]
Eye Irritation Causes serious eye irritation (H319)This is a consistent hazard across multiple analogs, including 2-Fluoro-4-methoxybenzoic acid and Biphenyl-4-carboxylic acid.[4][5] Direct contact with the solid powder or solutions can cause significant damage.
Respiratory Irritation May cause respiratory tract irritation (H335)As a fine powder, the compound poses an inhalation risk. Analogs like 2-Fluoro-4-methoxybenzoic acid are known respiratory irritants.[4] All handling of the solid must be performed in a manner that prevents aerosolization.

Section 2: Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is the final barrier between you and a potential hazard. It must be selected and used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

Causality: The single most critical piece of safety equipment is a properly functioning and certified chemical fume hood. Its purpose is to contain and exhaust dust, vapors, and fumes, providing the primary layer of protection.[6] All weighing, transfers, and solution preparations involving this compound MUST be conducted within a fume hood.

Personal Protective Equipment Ensemble

The following table outlines the minimum required PPE. For tasks with elevated risk, such as handling large quantities or responding to a spill, the level of protection must be escalated.

Task Eye/Face Protection Hand Protection Body & Respiratory Protection
Weighing & Solid Transfer Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesButtoned Lab Coat, N95 Respirator (if dust is unavoidable despite controls)
Solution Handling Chemical Splash GogglesNitrile GlovesButtoned Lab Coat
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Apron or Coverall over Lab Coat, appropriate respirator

Detailed Justification:

  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect from dust or splashes entering from the sides or top. Chemical splash goggles that form a seal around the eyes are mandatory.[7] A face shield should be worn over the goggles during solid transfers, where the risk of material "puffing" into the face is highest.[7]

  • Hand Protection: Nitrile gloves provide a good barrier against incidental contact with many chemicals and are suitable for handling this compound in solid form and in common organic solvents.[8] Double-gloving (wearing two pairs of nitrile gloves) is a best practice that provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[9]

  • Body Protection: A flame-resistant lab coat, kept clean and fully buttoned, is the minimum requirement.[6][9]

  • Respiratory Protection: While the fume hood is the primary control, an N95 respirator should be considered during weighing operations if there is any visible dust generation, as it is designed to filter airborne particulates.[10]

Section 3: Step-by-Step Operational Plan

Adherence to a strict, logical workflow minimizes the potential for exposure and contamination.

3.1 Preparation & Weighing

  • Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Prepare the Workspace: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Don PPE: Put on your lab coat, chemical splash goggles, and double nitrile gloves.

  • Weigh the Compound: Use a tared weigh boat or glassine paper. Handle the container of the solid gently to avoid creating airborne dust. Use a spatula to carefully transfer the solid. Keep the sash of the fume hood as low as is practical during the operation.

  • Immediate Cleanup: After weighing, gently tap any residual powder from the spatula into the receiving vessel. Use a damp wipe to clean the spatula and the balance surface inside the hood. Dispose of the wipe in the designated halogenated waste stream.

3.2 Post-Handling Decontamination

  • Clean Equipment: All glassware and equipment should be rinsed with an appropriate solvent inside the fume hood. The rinsate must be disposed of as halogenated organic waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:

    • Remove the outer pair of gloves.

    • Remove lab coat.

    • Remove goggles/face shield.

    • Remove the inner pair of gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[3][11]

Section 4: Waste Management & Disposal Plan

Proper waste segregation is not merely a suggestion; it is a critical safety and regulatory requirement. As a fluorinated compound, this compound is classified as a halogenated organic compound .[12][13]

The Critical Distinction: Halogenated organic waste streams must be kept separate from non-halogenated streams.[14][15] This is because they require different, often more costly and specialized, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts.[12] Mixing these waste streams can lead to regulatory violations and increased disposal costs for the entire institution.[15]

Halogenated Waste Disposal Protocol:
  • Locate the Correct Container: Use only a waste container clearly labeled "Halogenated Organic Waste."[6][14]

  • Label Accurately: Before adding any waste, ensure the container is labeled with the full chemical names of all components, including solvents. Do not use abbreviations.[14]

  • Transfer Waste Safely: All waste transfers must occur inside a fume hood. Keep the waste container closed with a sealed cap at all times, except when actively adding waste.[13]

  • NEVER dispose of this material down the drain.[6][15]

Visualization: PPE & Waste Disposal Decision Workflow

The following diagram illustrates the critical decision points for safely handling and disposing of this compound.

G start Start: Handling This compound risk_assessment 1. Hazard Assessment: - Skin Irritant - Eye Irritant - Respiratory Irritant start->risk_assessment fume_hood 2. Primary Control: Work in Chemical Fume Hood? risk_assessment->fume_hood stop STOP! Do Not Proceed fume_hood->stop No ppe_selection 3. Select PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat fume_hood->ppe_selection Yes handling_op 4. Perform Operation (Weighing, Solution Prep) ppe_selection->handling_op waste_gen 5. Waste Generated? handling_op->waste_gen decontaminate 7. Decontaminate & Doff PPE waste_gen->decontaminate No waste_protocol 6. Disposal Protocol: - Segregate as HALOGENATED - Use Labeled Container - Keep Container Closed waste_gen->waste_protocol Yes end End Procedure decontaminate->end waste_protocol->decontaminate

Caption: Workflow for safe handling and disposal of the target compound.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is crucial.

Exposure Route First Aid Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice/attention.[3][16]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical advice/attention.[3][16]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][16]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice/attention if you feel unwell.[3]

Spill Response:

  • Small Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite). Gently sweep up, place in the halogenated waste container, and decontaminate the area.

  • Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

By integrating these principles of hazard assessment, proper PPE selection, and meticulous operational and disposal planning, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.

References

  • Safety Data Sheet: 4-Methoxyphenol . Carl ROTH. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 . PubChem, National Institutes of Health. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega. [Link]

  • Personal Protective Equipment (PPE) - Glove Comparison . University of Pittsburgh. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . National Institutes of Health. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health & Radiation Safety. [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
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2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
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2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.